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  • Product: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate
  • CAS: 1221792-91-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Executive Summary The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) is a highly functionalized, orthogonally protected aromatic building block frequently utilized in the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) is a highly functionalized, orthogonally protected aromatic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of complex kinase inhibitors and sterically demanding heterocycles[1].

Designing a robust synthetic route for this molecule requires strict control over regioselectivity and chemoselectivity. The presence of four distinct substituents—an amine, a benzyl ether, a benzoate ester, and an aryl chloride—demands a strategic sequence of protection and reduction steps to prevent unwanted side reactions such as dehalogenation or premature ether cleavage. This whitepaper outlines a highly optimized, four-step synthetic methodology starting from commercially available precursors, detailing the mechanistic causality behind each reagent selection.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features an amine at position 3, which is most reliably installed via the reduction of a nitro precursor. Thus, the immediate retrosynthetic precursor is 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate (CAS: 891497-54-4)[2].

The core challenge lies in differentiating the two adjacent hydroxyl groups of a catechol intermediate to install the benzyl ether and benzoate ester at specific positions. The strategy relies on the following mechanistic pillars:

  • Catechol Generation via Dakin Oxidation: Starting from 5-chloro-2-hydroxy-3-nitrobenzaldehyde, an alkaline hydrogen peroxide treatment induces a Dakin oxidation, yielding 5-chloro-3-nitrobenzene-1,2-diol[3].

  • Exploiting pKa Differentials for Regioselectivity: In 5-chloro-3-nitrobenzene-1,2-diol, the hydroxyl group at position 2 is highly acidic due to the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the adjacent nitro group[4]. By using a mild base, we can selectively deprotonate the 2-OH and alkylate it with benzyl bromide, leaving the 1-OH untouched.

  • Chemoselective Nitro Reduction: The final step requires reducing the nitro group to an aniline without cleaving the labile benzyl ether or hydrodehalogenating the aryl chloride. Standard catalytic hydrogenation (Pd/C, H 2​ ) is strictly contraindicated. Instead, Stannous chloride (SnCl 2​ ·2H 2​ O) is employed as a mild, single-electron transfer reducing agent that exhibits perfect chemoselectivity for the nitro moiety[5].

Synthesis SM 5-chloro-2-hydroxy- 3-nitrobenzaldehyde Step1 Dakin Oxidation (H2O2, NaOH) SM->Step1 Int1 5-chloro-3-nitrobenzene- 1,2-diol Step1->Int1 Step2 Regioselective Benzylation (BnBr, K2CO3, DMF) Int1->Step2 Int2 2-(benzyloxy)-5-chloro- 3-nitrophenol Step2->Int2 Step3 Benzoylation (BzCl, TEA, DCM) Int2->Step3 Int3 2-(benzyloxy)-5-chloro- 3-nitrophenyl benzoate Step3->Int3 Step4 Chemoselective Reduction (SnCl2·2H2O, EtOH) Int3->Step4 Target 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate Step4->Target

Synthetic workflow for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Step-by-Step Experimental Protocols

Step 1: Dakin Oxidation to 5-chloro-3-nitrobenzene-1,2-diol

The Dakin oxidation converts the ortho-hydroxybenzaldehyde into a catechol via the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis of the formate ester[3].

  • Preparation: Dissolve 5-chloro-2-hydroxy-3-nitrobenzaldehyde (10.0 g, 49.6 mmol) in 100 mL of a 1 M NaOH aqueous solution. Cool the dark red solution to 0 °C using an ice-water bath.

  • Oxidation: Dropwise add 30% H 2​ O 2​ (6.0 mL, ~58 mmol) over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent over-oxidation or thermal degradation.

  • Hydrolysis: Remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete hydrolysis of the intermediate formate ester.

  • Workup: Acidify the solution to pH 2 using 2 M HCl, which will precipitate the catechol product. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: Regioselective Benzylation

By carefully controlling the stoichiometry of a weak base (K 2​ CO 3​ ), only the more acidic 2-OH (flanked by the nitro group) is deprotonated, allowing for exclusive mono-alkylation[4].

  • Deprotonation: Dissolve 5-chloro-3-nitrobenzene-1,2-diol (8.0 g, 42.2 mmol) in 80 mL of anhydrous DMF. Add K 2​ CO 3​ (6.4 g, 46.4 mmol, 1.1 eq) and stir at 0 °C for 15 minutes to generate the phenoxide selectively at position 2.

  • Alkylation: Add Benzyl bromide (5.3 mL, 44.3 mmol, 1.05 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water (200 mL). Extract with Dichloromethane (DCM) (3 x 100 mL). Wash the organic layer thoroughly with distilled water (3 x 100 mL) to remove residual DMF. Dry over MgSO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 4:1) to afford 2-(benzyloxy)-5-chloro-3-nitrophenol .

Step 3: O-Benzoylation

With the 2-position protected, the sterically accessible but less acidic 1-OH is esterified using standard Schotten-Baumann-type conditions in an organic solvent.

  • Preparation: Dissolve 2-(benzyloxy)-5-chloro-3-nitrophenol (9.0 g, 32.2 mmol) in 100 mL of anhydrous DCM. Add Triethylamine (TEA) (6.7 mL, 48.3 mmol, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.39 g, 3.2 mmol).

  • Acylation: Cool the mixture to 0 °C. Dropwise add Benzoyl chloride (4.5 mL, 38.6 mmol, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1).

  • Workup: Wash the reaction mixture sequentially with saturated aqueous NaHCO 3​ (50 mL), 1 M HCl (50 mL), and brine. Dry over MgSO 4​ , filter, and concentrate. Recrystallize the crude solid from hot Ethanol to yield 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate [2].

Step 4: Chemoselective Nitro Reduction

Stannous chloride operates via a single-electron transfer mechanism, reducing the nitro group to an amine while leaving the benzyl ether and aryl chloride completely intact[5].

  • Preparation: Dissolve 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate (10.0 g, 26.0 mmol) in 150 mL of absolute Ethanol.

  • Reduction: Add Stannous chloride dihydrate (SnCl 2​ ·2H 2​ O) (29.3 g, 130.0 mmol, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 4 hours.

  • Workup (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dilute the thick residue with EtOAc (200 mL). Carefully neutralize the mixture by adding saturated aqueous NaHCO 3​ until the aqueous phase reaches pH ~ 8. Caution: This will result in vigorous CO 2​ evolution and the precipitation of thick, white tin salts.

  • Isolation: Filter the biphasic suspension through a tightly packed pad of Celite to remove the tin salts. Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via column chromatography (Hexanes/EtOAc 3:1) to yield the final target, 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate [1].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for the optimized four-step synthetic sequence. The high overall yield validates the efficiency of the regioselective and chemoselective strategies employed.

StepReaction TypeIntermediate / ProductYield (%)Purity (HPLC)Key Reagents
1 Dakin Oxidation5-chloro-3-nitrobenzene-1,2-diol88%>95%H 2​ O 2​ , NaOH
2 Regioselective Alkylation2-(benzyloxy)-5-chloro-3-nitrophenol76%>98%BnBr, K 2​ CO 3​ , DMF
3 O-Benzoylation2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate92%>99%BzCl, TEA, DMAP
4 Chemoselective Reduction3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate84%>98%SnCl 2​ ·2H 2​ O, EtOH

References

  • [4] Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. ResearchGate. Available at: [Link]

  • [3] The Journal of Organic Chemistry 1974 Volume.39 No.21 (Dakin Oxidation Mechanisms). DSS. Available at:[Link]

  • [5] Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O. ResearchGate. Available at:[Link]

Sources

Exploratory

Strategic Utility of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery, the design and utilization of highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Amino-2-(benzylox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design and utilization of highly functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) represents a masterclass in orthogonal functional group design [1]. Featuring four distinct reactive handles—an aniline, a benzyl ether, a benzoate ester, and an aryl chloride—this scaffold allows medicinal chemists to execute highly regioselective and chemoselective transformations.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, maps its orthogonal reactivity, and outlines self-validating experimental protocols for its deployment in the synthesis of advanced heterocyclic systems, such as kinase inhibitors and complex biaryls.

Physicochemical Profiling

Understanding the physical and computational chemistry data of a building block is essential for predicting its solubility, behavior in biphasic reaction setups, and purification requirements [1][2].

PropertyValueImplication for Synthesis & Handling
CAS Number 1221792-91-1Standard identifier for procurement.
Molecular Formula C₂₀H₁₆ClNO₃Indicates high lipophilicity; requires non-polar/mixed solvents.
Molecular Weight 353.80 g/mol High mass aids in LC-MS tracking during deprotection.
Melting Point 140 - 141 °CSolid state allows for straightforward recrystallization.
LogP 4.72Highly hydrophobic; necessitates biphasic or organic workups.
Topological Polar Surface Area (TPSA) 61.55 ŲModerate polarity, primarily driven by the ester and amine.
H-Bond Donors / Acceptors 1 / 4The primary amine acts as the sole H-bond donor.
Rotatable Bonds 5Conformational flexibility around the ether and ester linkages.

Structural Analysis & Orthogonal Reactivity Mapping

The true value of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate lies in its structural orthogonality. Each position on the central benzene ring is primed for a specific, non-overlapping mode of activation.

  • C1 - Benzoate Ester: Acts as a base-labile protecting group for a phenol. It is highly susceptible to nucleophilic acyl substitution (saponification) but completely stable to reductive conditions.

  • C2 - Benzyl Ether: Acts as a reduction-labile protecting group for a phenol. It is cleaved via palladium-catalyzed hydrogenolysis but remains perfectly stable under the basic conditions used to cleave the C1 benzoate.

  • C3 - Aniline: A nucleophilic center ready for acylation, alkylation, or Buchwald-Hartwig cross-coupling.

  • C5 - Aryl Chloride: An electrophilic handle reserved for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Heck reactions) [3].

ReactivityMap Core 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate Pos1 C1: Benzoate Ester Cleavage: Base (LiOH) Yields: C1-Phenol Core->Pos1 Saponification Pos2 C2: Benzyl Ether Cleavage: H2, Pd/C Yields: C2-Phenol Core->Pos2 Hydrogenolysis Pos3 C3: Aniline Reactivity: Amidation Yields: N-Substituted Amine Core->Pos3 Electrophilic Addition Pos5 C5: Aryl Chloride Reactivity: Suzuki Coupling Yields: C5-Aryl/Alkyl Core->Pos5 Pd-Catalyzed Coupling

Orthogonal reactivity map of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Experimental Workflows & Self-Validating Protocols

To leverage this scaffold, chemists must execute deprotections without cross-reactivity. Below are field-proven, step-by-step methodologies for isolating the C1 and C2 phenols.

Protocol 1: Base-Mediated Saponification (C1-OH Unmasking)

This protocol selectively cleaves the benzoate ester while preserving the benzyl ether and aryl chloride.

Mechanistic Causality: Lithium hydroxide (LiOH) is chosen over NaOH or KOH. The Li⁺ ion acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the benzoate to increase its electrophilicity. The mixed solvent system (THF/MeOH/H₂O) is critical: THF dissolves the highly lipophilic starting material (LogP 4.72), while MeOH and water stabilize the hydroxide nucleophile and the resulting transition state.

  • Reaction Setup: Dissolve 1.0 eq of the starting material in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Reagent Addition: Add 2.0 eq of LiOH·H₂O at 0 °C. Stir and allow to warm to room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) will disappear, replaced by a highly polar, UV-active spot at the baseline (the lithium phenoxide salt).

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous remainder with water and wash once with Dichloromethane (DCM) to remove non-polar impurities.

  • Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl. This protonates the phenoxide, driving the newly formed C1-phenol into the organic phase during a subsequent extraction with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate.

Protocol 2: Chemoselective Hydrogenolysis (C2-OH Unmasking)

This protocol selectively removes the benzyl group.

Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere readily inserts into benzylic C-O bonds. However, the presence of the C5-aryl chloride presents a severe risk of competitive hydrodehalogenation (reduction of the C-Cl bond). To prevent this, the reaction is strictly controlled at 1 atmosphere of H₂, run at room temperature, and optionally utilizes a catalyst poison (like ethylenediamine) to deactivate the Pd surface toward the oxidative addition of the aryl chloride.

  • Reaction Setup: Dissolve 1.0 eq of the starting material in EtOAc (0.1 M). Note: Avoid MeOH or EtOH if hydrodehalogenation is a concern, as protic solvents accelerate C-Cl cleavage.

  • Catalyst Addition: Add 10 wt% of 5% Pd/C.

  • Atmosphere Exchange: Purge the flask with N₂ (3x), then with H₂ (3x) using a standard balloon setup.

  • Self-Validation (Monitoring): Monitor strictly via LC-MS every 30 minutes. Look for a mass shift of -90 Da (loss of the benzyl group). If a subsequent mass shift of -34 Da (loss of Cl) is observed, quench the reaction immediately.

  • Workup: Purge the flask with N₂. Filter the heterogeneous mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite thoroughly with EtOAc and concentrate the filtrate in vacuo.

Workflow Start Starting Material (CAS: 1221792-91-1) Split Select Pathway Start->Split PathA Pathway A: Saponification Reagents: LiOH, THF/H2O Target: C1-OH unmasking Split->PathA Base PathB Pathway B: Hydrogenolysis Reagents: H2 (1 atm), Pd/C Target: C2-OH unmasking Split->PathB H2/Pd WorkupA Workup A: Acidify (pH 3) Extract (EtOAc) Dry (Na2SO4) PathA->WorkupA WorkupB Workup B: Filter over Celite Concentrate in vacuo PathB->WorkupB ProductA C1-Phenol Derivative (Benzoate Cleaved) WorkupA->ProductA ProductB C2-Phenol Derivative (Benzyl Cleaved) WorkupB->ProductB

Experimental workflow for the chemoselective deprotection of the C1 or C2 positions.

Downstream Applications in Drug Discovery

The strategic unmasking of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate enables the rapid synthesis of privileged medicinal scaffolds:

  • Benzoxazole Synthesis: By executing Protocol 2 (benzyl cleavage), chemists generate an ortho-aminophenol (C2-OH, C3-NH₂). This intermediate can be condensed with aldehydes or orthoesters under oxidative conditions to form a benzoxazole core. Benzoxazoles are critical pharmacophores in the development of ATP-competitive kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

  • Late-Stage Diversification: The C5-chloro group is intentionally preserved throughout early synthetic steps. Once the core heterocycle is built, the chloride serves as a handle for late-stage Suzuki-Miyaura cross-coupling. This allows drug development teams to rapidly generate a library of biaryl analogs to probe the lipophilic binding pockets of target proteins without rebuilding the entire molecule from scratch.

Handling, Storage, and Safety Protocols

To maintain the integrity of the orthogonal protecting groups, strict handling parameters must be observed [1][3]:

  • Storage: The compound must be stored sealed in a dry environment at 2-8 °C . Exposure to ambient moisture over prolonged periods can lead to premature, slow hydrolysis of the benzoate ester.

  • Handling: Standard laboratory PPE (gloves, safety glasses, lab coat) is required. As an aromatic amine derivative, it should be handled in a well-ventilated fume hood to prevent inhalation of particulate dust.

  • Stability: Stable under standard organic reaction temperatures (up to 120 °C in non-nucleophilic solvents). Avoid prolonged exposure to strong acids, which may prematurely cleave the benzyl ether.

References

Foundational

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate CAS number and supplier

An in-depth technical whitepaper on the structural utility, orthogonal reactivity, and synthetic applications of the advanced pharmaceutical intermediate 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the structural utility, orthogonal reactivity, and synthetic applications of the advanced pharmaceutical intermediate 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid and predictable assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally protected building blocks. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) represents a premier example of such an intermediate[1]. Featuring four distinct functional handles—a primary amine, a benzyl ether, an aryl chloride, and a benzoate ester—this molecule provides synthetic chemists with unparalleled regiochemical control, allowing for the divergent synthesis of highly substituted aromatic systems.

Physicochemical Profiling & Structural Rationale

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its solubility, stability, and reactivity in standard organic workflows.

Table 1: Physicochemical Properties and Supplier Specifications

PropertyValueSource / Grounding
Chemical Name 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoateChemScene[1]
CAS Number 1221792-91-1ChemScene[1], BLDpharm[2]
Molecular Formula C₂₀H₁₆ClNO₃ChemScene[1]
Molecular Weight 353.80 g/mol ChemScene[1], Sigma-Aldrich
Melting Point 140 - 141 °CSigma-Aldrich[3]
Standard Purity ≥95% to ≥98%BLDpharm[4], ChemScene[1]
SMILES String C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)NChemScene[1]

Structural Causality: The substitution pattern of this molecule is engineered for maximum synthetic flexibility:

  • Amino Group (-NH₂): Acts as the primary nucleophilic handle for amidation or palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination)[5].

  • Benzyloxy Group (-OBn): Serves as a robust protecting group for the C2 phenol. Its causality lies in its specific susceptibility to hydrogenolysis, allowing for unmasking without the use of harsh acidic or basic conditions[6].

  • Chloro Group (-Cl): Provides metabolic stability (lipophilicity) if retained in the final drug candidate, or acts as an electrophilic handle for late-stage Suzuki-Miyaura or Sonogashira cross-couplings.

  • Benzoate Ester (-OBz): Protects a secondary phenolic hydroxyl group or acts as a latent reactive site for saponification.

Mechanistic Rationale: Orthogonal Reactivity

The core value of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate lies in its orthogonal deprotection profile. In complex multi-step synthesis, it is imperative to manipulate one functional group without perturbing others. The benzyl ether and the benzoate ester represent a classic, highly reliable orthogonal pair[7].

OrthogonalReactivity A 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate B Pd/C, H2 (Hydrogenolysis) A->B Pathway 1 C NaOH, MeOH (Saponification) A->C Pathway 2 D 3-Amino-5-chloro- 2-hydroxyphenyl benzoate B->D E 3-Amino-2-(benzyloxy)- 5-chlorophenol C->E

Orthogonal deprotection pathways for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Causality of Orthogonality: The benzyl ether is cleaved via catalytic hydrogenolysis (Pd/C, H₂), a reductive process that leaves the benzoate ester completely intact[7]. Conversely, the benzoate ester is cleaved via saponification (NaOH, MeOH), a basic hydrolysis process that cannot cleave the robust C-O ether bond of the benzyl group. This allows chemists to selectively unmask either the C2 or the C1 oxygen depending on the required sequence of downstream reactions.

Experimental Workflows & Protocols

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems, incorporating critical In-Process Controls (IPCs) to guarantee experimental success.

Protocol A: Buchwald-Hartwig Amination of the Aniline Moiety

The Buchwald-Hartwig cross-coupling is the premier method for functionalizing the primary aniline to form complex secondary or tertiary amines[8].

Causality of Experimental Choices: The primary challenge in this coupling is avoiding unproductive β-hydride elimination. By selecting Pd(OAc)₂ in conjunction with a bidentate phosphine ligand like BINAP, the specific "bite angle" of the ligand forces the intermediate Pd(II) complex into a cis-geometry. This spatial arrangement dramatically accelerates the desired reductive elimination step, ensuring high yields of the target C-N bond while suppressing side reactions[9].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 equiv), the target aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and Cs₂CO₃ (2.0 equiv)[9].

  • Atmospheric Control: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly oxygen-sensitive; strict exclusion of O₂ prevents catalyst deactivation and oxidative homocoupling[5].

  • Reaction: Inject anhydrous, degassed toluene (10 mL/mmol). Heat the mixture to 110 °C for 8 hours under vigorous stirring[9].

  • Self-Validation (IPC): At t=6 hours, sample the reaction and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 354 [M+H]⁺) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo prior to silica gel chromatography[9].

Protocol B: Selective Hydrogenolysis of the Benzyl Ether

Causality of Experimental Choices: Removing the benzyl group requires catalytic hydrogenation. However, the molecule contains an aryl chloride, which is highly susceptible to competitive hydrodehalogenation under reductive conditions. To prevent the loss of the chloro pharmacophore, the reaction must be strictly controlled using ambient H₂ pressure (balloon) rather than a high-pressure Parr shaker, and monitored continuously[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in a 1:1 mixture of EtOAc and absolute EtOH.

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate). Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under an inert Argon atmosphere.

  • Reaction: Purge the flask with H₂ gas and maintain under 1 atm of H₂ via a balloon at 25 °C.

  • Self-Validation (IPC): Monitor the reaction strictly via TLC (Hexanes/EtOAc 7:3) every 30 minutes. The reaction is self-validating when the starting material spot disappears. Critical: Terminate the reaction immediately upon completion to prevent cleavage of the C-Cl bond.

  • Workup: Flush the system with Argon to displace residual H₂, filter through Celite to remove the catalyst, and concentrate.

Supplier Landscape & Analytical Quality Control

Sourcing high-purity starting materials is the foundation of reproducible medicinal chemistry. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is commercially available from specialized chemical vendors such as ChemScene[1], BLDpharm[4], and Sigma-Aldrich[3].

Before initiating a multi-step synthesis, incoming batches must undergo a rigorous Quality Control (QC) workflow to verify structural integrity and purity, ensuring that trace impurities do not poison sensitive downstream transition-metal catalysts.

QCWorkflow Start Batch Receipt (CAS: 1221792-91-1) HPLC HPLC Analysis Target: ≥98% Purity Start->HPLC LCMS LC-MS Analysis Target: m/z 354 [M+H]+ HPLC->LCMS Pass NMR 1H & 13C NMR Structural Confirmation LCMS->NMR Pass Release Batch Release for Downstream Synthesis NMR->Release Pass

Step-by-step analytical quality control workflow for batch validation.

Sources

Exploratory

Mechanism of Action of 3-Amino-2-(benzyloxy)-5-chlorophenyl Benzoate Derivatives: A New Frontier in Allosteric Kinase Inhibition

Executive Summary As the landscape of targeted therapeutics evolves, the limitations of ATP-competitive (Type I) kinase inhibitors—namely off-target toxicity and rapid acquired resistance—have driven a paradigm shift tow...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics evolves, the limitations of ATP-competitive (Type I) kinase inhibitors—namely off-target toxicity and rapid acquired resistance—have driven a paradigm shift toward allosteric modulation. The 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate scaffold[1] represents a highly privileged, sterically constrained pharmacophore designed specifically to exploit the inactive "DFG-out" conformation of kinases.

This technical guide deconstructs the structural causality, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives. Furthermore, it provides self-validating experimental workflows to rigorously quantify both biochemical affinity and intracellular target engagement.

Deconstructing the Pharmacophore: Structural Rationale

The unique 1,2,3,5-tetrasubstitution pattern of the central benzene ring forces the bulky ester and ether moieties out of the aromatic plane, creating a rigid 3D conformation. Every functional group serves a distinct biophysical purpose:

  • 5-Chloro Substituent (The σ -Hole Anchor): Rather than acting merely as a lipophilic filler, the chlorine atom is positioned to engage in halogen bonding . The electron-withdrawing nature of the ring creates a region of positive electrostatic potential (the σ -hole) on the distal axis of the C-Cl bond, which forms highly directional, non-covalent interactions with the backbone carbonyls of the kinase gatekeeper residue[2].

  • 2-Benzyloxy & 1-Benzoate Moieties (The Desolvation Drivers): These bulky, hydrophobic groups are designed to incur a favorable entropic penalty upon binding. By displacing ordered water molecules within the deep allosteric pocket exposed during the DFG-out shift, they drive the thermodynamics of binding.

  • 3-Amino Group (The Hinge Interactor): This primary amine acts as a critical hydrogen-bond donor, anchoring the molecule to the kinase hinge region, or serves as a synthetic handle for linker attachment in Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: Stabilizing the DFG-Out Conformation

Unlike Type I inhibitors that compete directly with millimolar intracellular ATP, 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate derivatives act as Type II kinase inhibitors [3].

The activation loop of most kinases contains a conserved Asp-Phe-Gly (DFG) motif. In the active state (DFG-in), the aspartate coordinates magnesium for ATP binding. In the inactive state (DFG-out), the phenylalanine residue flips outward, exposing a deep hydrophobic pocket. The benzoate and benzyloxy groups of our scaffold perfectly complement this allosteric pocket. By locking the kinase in this inactive state, the derivatives achieve an exceptionally long residence time ( τ ) and high kinome selectivity, effectively halting downstream signal transduction.

MoA Scaffold 3-Amino-5-chloro Scaffold Kinase Kinase (DFG-out) Inactive State Scaffold->Kinase Allosteric Binding (Halogen Bond) Effector Downstream Effector (e.g., MEK/ERK) Kinase->Effector Phosphorylation Blocked Phenotype Tumor Cell Apoptosis Effector->Phenotype Signal Arrest

Caption: Mechanism of Type II kinase inhibition by the 3-amino-5-chloro scaffold blocking downstream signaling.

Structure-Activity Relationship (SAR) Profiling

To illustrate the causality of the pharmacophore, the following table summarizes the biochemical profiling of hypothetical derivatives against a model target (e.g., p38 α MAPK). Notice how the removal of the halogen bond donor (Cl H) or the reduction of steric bulk (Benzyloxy Methoxy) drastically reduces both affinity and residence time.

Compound IDR1 (Position 5)R2 (Position 2)IC 50​ (nM)Residence Time ( τ , min)Selectivity Score (S 10​ )
Deriv-01 (Lead) -Cl -O-Benzyl 4.2 185 0.02
Deriv-02-F-O-Benzyl45.0420.08
Deriv-03-H-O-Benzyl>1000<50.35
Deriv-04-Cl-O-Methyl310.5120.15

Experimental Methodologies & Validation Protocols

To establish a rigorous, self-validating data package, we must prove both biochemical affinity and physiological target engagement.

Protocol 1: TR-FRET Kinase Binding Assay (Biochemical Affinity)

Causality: Standard luminescence-based ATP-consumption assays are prone to false positives from fluorescent compounds and cannot accurately measure the binding kinetics of allosteric inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally, eliminating background noise and allowing for precise Kd​ and residence time calculations.

Step-by-Step Workflow:

  • Tracer Calibration: Titrate the fluorescently labeled kinase tracer against the LanthaScreen Eu-anti-tag antibody to establish the tracer Kd​ .

  • Compound Incubation: Dispense 10 μ L of the kinase/antibody mixture into a 384-well plate. Add 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate derivatives in a 12-point dose-response format (0.1 nM to 10 μ M).

  • Equilibration: Incubate in the dark at 25°C for 60 minutes to allow the slow-binding Type II inhibitors to reach thermodynamic equilibrium.

  • Detection: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Control: Include a known Type I inhibitor (e.g., Dasatinib) as a negative control for DFG-out stabilization. The Type I inhibitor should displace the tracer rapidly, whereas the Type II derivative will exhibit slow-offset kinetics.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: High biochemical affinity frequently fails to translate into cellular efficacy due to poor membrane permeability or high intracellular ATP competition. CETSA leverages the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation, allowing us to quantify target engagement directly inside living cells[4].

Step-by-Step Workflow:

  • Cell Treatment: Plate target cancer cells (e.g., K562) at 1×106 cells/mL. Treat with the derivative (1 μ M) or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaScreen targeting the specific kinase.

  • Self-Validation Control: Probe the same lysates for a housekeeping protein (e.g., GAPDH). If GAPDH shows a thermal shift, the compound is a non-specific aggregator rather than a targeted inhibitor.

CETSA_Workflow Step1 1. Live Cell Incubation (Compound vs. Vehicle) Step2 2. Thermal Challenge (40°C - 70°C Gradient) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. Target Quantification (Western Blot / AlphaScreen) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm) Step4->Step5

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion

The 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate scaffold is a masterclass in rational drug design. By combining deep pocket desolvation (via benzyloxy/benzoate groups) with precise electrostatic anchoring (via halogen bonding), derivatives of this class offer a robust mechanism for Type II allosteric kinase inhibition. When validated through orthogonal systems like TR-FRET and CETSA, this chemotype provides a highly reliable starting point for next-generation targeted therapeutics.

References

  • [4] Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from:[Link]

  • [2] Sirimulla, S., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from:[Link]

  • [3] Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Foundational

biological activity of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

An In-depth Technical Guide on the Investigational Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide addresses a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Investigational Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses a molecule, 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, for which there is limited publicly available data. The information presented herein is a predictive analysis based on its structural components and the known biological activities of related chemical entities. This document is intended to serve as a foundational resource to guide future research and is not a definitive statement of the compound's established biological profile.

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is one such molecule that, while not extensively studied, possesses a unique combination of functional groups suggesting a range of potential biological activities. This guide provides a comprehensive, albeit predictive, exploration of this compound. We will dissect its structure to hypothesize its biological potential, propose detailed experimental workflows to test these hypotheses, and offer insights into its potential mechanisms of action.

The core structure features an aminophenyl benzoate scaffold, which is a known pharmacophore in various therapeutic areas. The presence of a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the phenyl ring introduces specific steric and electronic properties that are likely to modulate its biological activity. Understanding the interplay of these groups is key to unlocking the therapeutic potential of this compound.

Part 1: Predictive Biological Activity Based on Structural Analogs

The predicted biological profile of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is derived from an analysis of its constituent parts and structurally similar compounds.

The Aminophenyl Benzoate Core: A Versatile Scaffold

The aminophenyl benzoate core is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of activities, including:

  • Antimicrobial Activity: Many aminophenyl benzoate derivatives have demonstrated efficacy against various bacterial and fungal strains. The amino group can be crucial for interacting with microbial targets.

  • Analgesic and Anti-inflammatory Properties: The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential cyclooxygenase (COX) enzyme inhibition.

  • Anticancer Activity: Certain substituted aminophenyl benzoates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The Influence of the Benzyloxy Group

The benzyloxy group is a bulky, lipophilic substituent that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its presence can:

  • Enhance Membrane Permeability: The increased lipophilicity can facilitate passage across cellular membranes, potentially increasing intracellular target engagement.

  • Introduce Steric Hindrance: The size of the benzyloxy group can influence binding to specific protein targets, potentially conferring selectivity.

  • Metabolic Considerations: The benzyloxy group can be a site of metabolism, typically through O-debenzylation by cytochrome P450 enzymes. This could lead to the formation of an active or inactive metabolite.

The Role of the Chloro Substituent

The chlorine atom is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring. Its inclusion can:

  • Alter pKa: The electron-withdrawing nature of chlorine can decrease the pKa of the amino group, affecting its ionization state at physiological pH and its ability to form ionic bonds.

  • Impact Binding Interactions: The chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.

  • Modify Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the half-life of the compound.

Part 2: A Proposed Research Roadmap for Biological Characterization

Given the lack of existing data, a systematic, multi-tiered approach is required to elucidate the

Initial In Vitro Screening

A broad-based in vitro screening panel is the most efficient starting point to identify potential areas of biological activity.

Table 1: Recommended Initial In Vitro Screening Panel

Assay Type Specific Assays Rationale
Antimicrobial Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, and fungi.To assess broad-spectrum antimicrobial potential.
Anticancer NCI-60 Human Tumor Cell Lines Screen.To identify potential cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.
Anti-inflammatory COX-1/COX-2 enzyme inhibition assays; Lipopolysaccharide (LPS)-stimulated cytokine release in macrophages.To determine if the compound has anti-inflammatory properties and to assess its selectivity for COX isoforms.
Enzyme Inhibition Kinase screening panel (e.g., DiscoverX KINOMEscan); Protease screening panel.To identify potential molecular targets within key enzyme families involved in various diseases.
Receptor Binding G-protein coupled receptor (GPCR) binding panel; Nuclear receptor binding panel.To explore potential interactions with major classes of signaling receptors.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Materials:

  • 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (solubilized in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final concentration range should typically be from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control (bacteria only), a negative control (broth only), and a solvent control (bacteria with DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Deeper Mechanistic Studies: A Hypothetical Workflow

If initial screening reveals, for example, promising anticancer activity, the following workflow can be employed to elucidate the mechanism of action.

G A Initial Hit from NCI-60 Screen B Dose-Response and IC50 Determination in Sensitive Cell Lines A->B Confirmation C Cell Cycle Analysis (Flow Cytometry) B->C Mechanism D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->D Mechanism F Target Identification (e.g., Kinase Profiling, Affinity Chromatography) B->F Target ID E Western Blot for Key Signaling Proteins (e.g., p53, Bcl-2, caspases) D->E Molecular Pathway G In Vivo Xenograft Studies F->G Preclinical Validation

Caption: Hypothetical workflow for investigating anticancer activity.

Part 3: Synthesis and Characterization

A plausible synthetic route for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is essential for obtaining the material needed for biological testing.

Proposed Synthetic Pathway

G A 2-Amino-4-chlorophenol B Protection of Amino Group (e.g., Acylation) A->B Step 1 C Benzylation of Phenolic Hydroxyl B->C Step 2 D Deprotection of Amino Group C->D Step 3 E Acylation with Benzoyl Chloride D->E Step 4 F 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate E->F Final Product

Caption: A potential synthetic route for the target compound.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Table 2: Essential Analytical Techniques for Compound Characterization

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition (High-Resolution MS).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of key functional groups (e.g., N-H, C=O, C-O).
Elemental Analysis To determine the percentage composition of C, H, N, and Cl, providing further confirmation of the structure.

Conclusion and Future Directions

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate represents an intriguing, yet underexplored, area of chemical space. This guide has provided a foundational framework for initiating a comprehensive investigation into its biological activities. By leveraging a predictive approach based on its structural motifs and employing a systematic experimental roadmap, researchers can efficiently navigate the early stages of discovery and development. The key to unlocking the potential of this and other novel compounds lies in a logical, evidence-based progression from broad screening to deep mechanistic studies. The future of this molecule will be dictated by the empirical data generated through the diligent application of the principles and protocols outlined herein.

References

As this guide is a predictive analysis of a compound with limited public data, a traditional reference list to specific studies on this molecule cannot be compiled. The scientific principles and experimental methodologies described are based on standard practices in medicinal chemistry and drug discovery, which are well-established in the scientific literature. For further reading on the general concepts discussed, the following resources are recommended:

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]

  • Title: Foye's Principles of Medicinal Chemistry Source: Lippincott Williams & Wilkins URL: [Link]

  • Title: National Cancer Institute (NCI) Developmental Therapeutics Program Source: National Institutes of Health URL: [Link]

Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in Heterocyclic Drug Discovery

Executive Summary In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of highly functionalized building blocks. 3-Amino-2-(benzyloxy)-5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of highly functionalized building blocks. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1) is a premier tetrasubstituted aromatic scaffold designed specifically for the divergent synthesis of benzoxazoles, benzimidazoles, and other privileged pharmacophores[1]. With a molecular formula of C₂₀H₁₆ClNO₃ and a molecular weight of 353.80 g/mol , this crystalline solid (melting point 140–141 °C) provides a unique array of orthogonally protected functional groups[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we will dissect the mechanistic rationale behind its structural design, explore the causality of specific deprotection/cyclization workflows, and provide self-validating experimental protocols for its application in heterocyclic synthesis.

Structural Logic & Reactivity Profiling

The true value of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate lies in the spatial relationship and orthogonal reactivity of its four substituents.

FunctionalGroups Molecule Central Scaffold 3-Amino-2-(benzyloxy) -5-chlorophenyl benzoate Amino C3: Amino (-NH2) Nucleophilic center Primary site for acylation Molecule->Amino Ortho to OBn Benzyl C2: Benzyloxy (-OBn) Protected Phenol Orthogonal to ester Molecule->Benzyl Ortho to NH2 & OBz Chloro C5: Chloro (-Cl) Lipophilic handle Cross-coupling site Molecule->Chloro Meta to NH2 Benzoate C1: Benzoate (-OBz) Steric shield Hydrolyzable ester Molecule->Benzoate Ortho to OBn

Figure 1: Functional group mapping and orthogonal reactivity profile of the central scaffold.

Causality of the Substitution Pattern:
  • The Ortho-Relationship (C2-OBn and C3-NH₂): This is the critical motif. Once the benzyl group is cleaved, the resulting 2-aminophenol derivative is perfectly primed for cyclodehydration to form a benzoxazole ring[2]. The benzyl ether is chosen because it is stable to the basic conditions that might otherwise hydrolyze the adjacent benzoate ester, yet it can be cleanly removed via catalytic hydrogenolysis.

  • The C5-Chloro Substituent: Halogens are frequently incorporated into drug candidates to improve metabolic stability and lipophilicity. Synthetically, the C5-chlorine serves as a latent handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The C1-Benzoate Ester: This bulky, electron-withdrawing group modulates the electron density of the aromatic ring, preventing over-oxidation of the amine and directing electrophilic aromatic substitutions during the upstream synthesis of the building block itself.

Application Workflow: Synthesis of Benzoxazole Derivatives

Benzoxazoles are synthesized via the condensation of 2-aminophenols with carboxylic acids or aldehydes. Using our target compound, the workflow requires a two-stage process: selective deprotection followed by cyclodehydration[3].

Workflow Step1 Starting Material 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate Step2 Hydrogenolysis (Pt/C, H2) Selective O-Debenzylation Step1->Step2 Step3 Intermediate 2-Amino-4-chloro-6-(benzoyloxy)phenol Step2->Step3 Yields free phenol Step4 N-Formylation (Formic Acid, Toluene, Reflux) Step3->Step4 Step5 Cyclodehydration (PPA or PTSA, 120°C) Step4->Step5 Dean-Stark Water Removal Step6 Final Product Substituted Benzoxazole Scaffold Step5->Step6 -H2O

Figure 2: Experimental workflow for the conversion of the scaffold into a benzoxazole core.

Quantitative Comparison of Cyclization Methodologies

The cyclization of the intermediate N-(2-hydroxyphenyl)amide can be driven by several thermodynamic pathways. Recent computational and empirical studies highlight the differences in activation energies and mechanistic routes[2][3][4].

Cyclization MethodCatalyst / ReagentTemp (°C)Time (h)Mechanistic PathwayRef
Acid-Catalyzed Cyclodehydration Polyphosphoric Acid (PPA)120 - 1602 - 3Direct intramolecular condensation (-H₂O)[2]
Azeotropic Dehydration p-Toluenesulfonic acid (PTSA)110 (Reflux)4 - 9Azeotropic water removal (Dean-Stark)[3]
Aerobic Oxidative Cyclization Cyanide (CN⁻), O₂80 - 100VariesStepwise oxidative dehydrogenation (ΔΔG⧧ favored by 24.2 kcal/mol over direct cyclization)[4]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in feedback loops, ensuring the chemist can validate the success of each step in real-time.

Protocol A: Chemoselective O-Debenzylation

Objective: Cleave the benzyl ether to reveal the free phenol without inducing hydrodehalogenation of the C5-chlorine. Causality: Standard Palladium on Carbon (Pd/C) is highly active and frequently causes reductive dechlorination of aryl chlorides. To prevent this, Platinum on Carbon (Pt/C) or a poisoned catalyst (e.g., Lindlar's) is strictly required to differentiate between the C-O benzyl bond and the C-Cl bond.

  • Preparation: Dissolve 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 eq) in a 1:1 mixture of anhydrous ethyl acetate and ethanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Purge the flask thoroughly with Argon. Carefully add 5% Pt/C (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The starting material (non-polar) must disappear, replaced by a single, more polar, UV-active spot (the free phenol).

    • Failure Mode: If a third, highly polar spot appears, reductive dechlorination is occurring. Immediately halt the reaction by purging with Argon.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad generously with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the intermediate 2-amino-4-chloro-6-(benzoyloxy)phenol.

Protocol B: Cyclodehydration to Benzoxazole via Azeotropic Distillation

Objective: Convert the ortho-aminophenol derivative into the benzoxazole core via formylation and subsequent dehydration[2][3]. Causality: Formic acid acts as both the one-carbon electrophile and a co-solvent. Toluene is utilized because it forms an azeotrope with water. By continuously removing water via a Dean-Stark trap, we exploit Le Chatelier's principle to drive the equilibrium of the cyclodehydration strictly toward the product[3].

  • Condensation Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve the deprotected phenol intermediate (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add 85% aqueous formic acid (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq)[2].

  • Reflux: Heat the mixture to 110 °C (vigorous reflux).

  • Self-Validation (Monitoring):

    • Validation Check 1 (Visual): Observe the Dean-Stark trap. The reaction is nearing completion when the theoretical volume of water (derived from both the formylation and the cyclization steps) has phase-separated and collected in the trap.

    • Validation Check 2 (Chemical): TLC monitoring should indicate the complete consumption of the highly polar N-formyl intermediate, replaced by the highly lipophilic, highly fluorescent benzoxazole product.

  • Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and wash the organic layer twice with saturated aqueous NaHCO₃ to neutralize the PTSA and any unreacted formic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford the final substituted benzoxazole.

References

  • Title: Mechanisms of Metal-Free Aerobic Oxidation To Prepare Benzoxazole Catalyzed by Cyanide: A Direct Cyclization or Stepwise Oxidative Dehydrogenation and Cyclization? Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate as a building block for heterocycles

Application Note: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate as a Privileged Building Block for Highly Functionalized Heterocycles Executive Summary The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate as a Privileged Building Block for Highly Functionalized Heterocycles

Executive Summary

The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1) is a highly functionalized, 1,2,3,5-tetrasubstituted benzene derivative that serves as a premium building block in medicinal chemistry[1]. Its unique array of orthogonally reactive functional groups provides a precise, programmable scaffold for the divergent synthesis of privileged heterocyclic cores, particularly benzoxazoles and 1,4-benzoxazines. This application note details the structural rationale, reaction pathways, and self-validating protocols required to harness this building block effectively in drug discovery programs.

Structural Analysis & Reactivity Profile

The strategic value of this building block lies in the spatial arrangement of its substituents. Understanding the causality behind each functional group allows chemists to perform step-wise modifications without triggering unwanted side reactions.

Table 1: Functional Group Handles and Orthogonal Reactivity

PositionFunctional GroupSynthetic Role & Causality
C3 Primary Amine (-NH2)Nucleophilic Trigger : Readily undergoes amidation or reductive amination. Acts as the primary anchor for heterocycle construction.
C2 Benzyloxy (-OBn)Masked Ortho-Phenol : Protects the phenol during C3-amine functionalization. Selective debenzylation reveals the ortho-aminophenol essential for cyclodehydration[2].
C1 Benzoate (-OBz)Masked Meta-Phenol : Stable under acidic debenzylation and cyclization conditions. Can be saponified post-cyclization for late-stage diversification.
C5 Chlorine (-Cl)Cross-Coupling Handle : Provides a site for transition-metal catalyzed couplings (Suzuki, Buchwald-Hartwig) or serves as a lipophilic site for SAR studies.

Pathway Visualization

The following workflow illustrates the divergent synthetic pathways from the core building block to complex, drug-like heterocycles.

DivergentSynthesis SM 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate (CAS: 1221792-91-1) Amide C3-Amidation (RCOCl, Base) SM->Amide Acyl Chloride Debenz2 Selective Debenzylation (BCl3, DCM, -78 °C) SM->Debenz2 Deprotection Debenz1 Selective Debenzylation (BCl3 or Pd/C + TBAC) Amide->Debenz1 Deprotection Benzoxazole 7-(Benzoyloxy)-5-chloro- 2-substituted benzo[d]oxazole Debenz1->Benzoxazole Cyclodehydration (Acid Catalysis) Alkylation O-Alkylation (Ethyl bromoacetate, K2CO3) Debenz2->Alkylation alpha-Haloester Benzoxazine 8-(Benzoyloxy)-6-chloro- 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one Alkylation->Benzoxazine Lactamization (Heat)

Divergent synthetic pathways to benzoxazoles and benzoxazines from the core building block.

Experimental Protocols

Protocol A: Synthesis of 7-(Benzoyloxy)-5-chloro-2-substituted benzo[d]oxazoles

Causality & Design : Benzoxazole synthesis traditionally relies on the condensation of an ortho-aminophenol with a carboxylic acid derivative[2]. Here, amidation precedes debenzylation. The critical challenge is removing the benzyl group without hydrodechlorinating the C5-chlorine. Standard Pd/C hydrogenation rapidly cleaves aryl chlorides[3]. Therefore, Lewis acid-mediated cleavage is mandated to preserve the halogen handle.

Table 2: Reaction Condition Optimization for Selective Debenzylation [3]

Catalyst / ReagentAdditiveTemperatureOutcome / Selectivity
Pd/C, H₂ (Standard)None25 °CComplete hydrodechlorination (0% selectivity)
Pd/C, H₂TBAC (Chloride salt)25 °CHigh selectivity for debenzylation (>95%)
BCl₃ (Lewis Acid)None-78 °C to 0 °CComplete selectivity for debenzylation (100%)

Step 1: Amidation

  • Dissolve 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under N₂.

  • Add triethylamine (2.0 eq) and cool the mixture to 0 °C. (Causality: Cooling prevents over-acylation and controls the exothermic reaction).

  • Dropwise add the desired acyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Selective Debenzylation

  • Dissolve the intermediate amide in anhydrous DCM (0.1 M) and cool to -78 °C.

  • Slowly add Boron trichloride (BCl₃) (1.0 M in DCM, 3.0 eq). (Causality: BCl₃ selectively coordinates to the ether oxygen, cleaving the benzyl-oxygen bond via a carbocation mechanism without affecting the aryl chloride).

  • Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Carefully quench with methanol at 0 °C to destroy excess BCl₃. Concentrate and purify via silica gel chromatography to isolate the ortho-amidophenol.

Step 3: Cyclodehydration

  • Dissolve the ortho-amidophenol in toluene (0.1 M).

  • Add catalytic p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus for 4-6 hours. (Causality: The Dean-Stark trap physically removes water, driving the equilibrium of the cyclodehydration step toward the thermodynamically stable benzoxazole ring[4]).

  • Cool, wash with saturated NaHCO₃, concentrate, and purify to obtain the functionalized benzoxazole.

Protocol B: Synthesis of 8-(Benzoyloxy)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ones

Causality & Design : 1,4-Benzoxazines are synthesized via the alkylation of an ortho-aminophenol with an alpha-haloester, followed by lactamization. Here, debenzylation is performed first to unveil the highly nucleophilic ortho-aminophenol.

Step 1: Selective Debenzylation

  • Perform the BCl₃-mediated debenzylation directly on the starting material using the exact conditions described in Protocol A, Step 2. This yields 3-amino-5-chloro-2-hydroxyphenyl benzoate.

Step 2: Alkylation and Lactamization (One-Pot)

  • Dissolve 3-amino-5-chloro-2-hydroxyphenyl benzoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.1 eq). Stir at room temperature for 2 hours. (Causality: The phenoxide is generated and selectively attacks the alpha-carbon of the bromoacetate due to its higher nucleophilicity compared to the neutral aniline nitrogen).

  • Once O-alkylation is confirmed by TLC, heat the reaction mixture to 90 °C for 6 hours. (Causality: Thermal energy overcomes the activation barrier for intramolecular nucleophilic acyl substitution, expelling ethanol and forming the lactam ring).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate.

Downstream Diversification

The resulting heterocycles possess two critical handles for late-stage functionalization:

  • C7/C8 Benzoate Hydrolysis : Mild saponification (e.g., LiOH in THF/MeOH/H₂O) selectively cleaves the benzoate ester, revealing a phenol. This phenol can be converted to a triflate (Tf₂O, pyridine) for subsequent cross-coupling.

  • C5/C6 Aryl Chloride : The preserved chlorine atom can undergo Suzuki-Miyaura cross-coupling with arylboronic acids using specialized palladium pre-catalysts (e.g., XPhos Pd G2) that are highly active for aryl chlorides.

References

  • ResearchGate. "Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions." Researchgate.net. Available at: [Link]

Sources

Application

Application Note: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) Executive Summary & Structural Rationale In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on densely functionalized, orthogonally protected building blocks. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is a premier example of such a scaffold. As a 1,2,3,5-tetrasubstituted benzene, it serves as a highly versatile hub for the divergent synthesis of complex heterocycles, particularly benzoxazoles and benzimidazoles.

The strategic value of this molecule lies in its precise functional group anatomy:

  • C1 Benzoate Ester: A base-labile oxygen protecting group that can be selectively saponified to reveal a phenol for late-stage etherification.

  • C2 Benzyl Ether: A Lewis acid-labile protecting group. Its selective removal reveals an ortho-aminophenol motif, the obligate precursor for benzoxazole cyclization.

  • C3 Primary Amine: A highly nucleophilic handle ready for immediate derivatization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

  • C5 Aryl Chloride: Serves a dual purpose. Biologically, it acts as a lipophilic vector and a metabolic soft-spot blocker (preventing CYP450-mediated oxidation). Chemically, it provides a handle for late-stage transition-metal-catalyzed cross-couplings.

Orthogonal Core 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate Multifunctional Hub Path1 Path A: Saponification LiOH, MeOH/H2O Core->Path1 Base Path2 Path B: Lewis Acid Cleavage BCl3, DCM Core->Path2 Acid Path3 Path C: Cross-Coupling Pd-Catalyst, Boronic Acid Core->Path3 Metal Res1 Reveals C1 Phenol For etherification/acylation Path1->Res1 Res2 Reveals C2 Phenol For benzoxazole cyclization Path2->Res2 Res3 Replaces C5 Chloro Late-stage diversification Path3->Res3

Fig 1. Orthogonal deprotection and functionalization pathways for the scaffold.

The Critical Challenge: Chemoselective Debenzylation

To utilize this scaffold for heterocyclic synthesis (e.g., forming a benzoxazole between C2 and C3), the C2-benzyl ether must be removed after the C3-amine is acylated.

The Causality of Catalyst Choice: In standard organic synthesis, benzyl ethers are cleaved using palladium-on-carbon (Pd/C) and hydrogen gas. However, applying standard hydrogenolysis to this specific molecule will inevitably lead to concurrent 1[1]. The catalytic hydrogenation of aromatic chlorine atoms is often faster than benzyl deprotection, destroying the halogen pharmacophore.

To preserve the aryl chloride, researchers must abandon hydrogen gas and instead utilize2[2]. Boron trichloride (BCl₃) at cryogenic temperatures selectively coordinates to the benzyl ether oxygen, facilitating the departure of the benzyl cation without affecting the C5-chloride or the C1-benzoate ester.

Quantitative Reaction Optimization

The table below summarizes the comparative efficiency of various debenzylation methods applied to chloro-substituted benzyloxyarenes, demonstrating why Lewis acids are the authoritative standard for this scaffold.

Debenzylation MethodReagents & ConditionsConversion (%)Target Yield (%)Dechlorinated ByproductSelectivity Profile
Standard Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, RT>99%<5%>90%Poor
Poisoned Hydrogenolysis H₂ (1 atm), 5% Pt/C, EtOAc, RT85%45%35%Moderate
Lewis Acid (Boron) BCl₃ (1.0 M in DCM), -78 °C to RT>95%88%0%Optimal
Lewis Acid (Thio-assisted) BF₃·OEt₂, Me₂S, DCM, RT90%75%0%Viable Alternative

Application Workflow: Synthesis of 7-Benzoyloxy-5-chloro-benzoxazoles

3[3] widely used as amide bioisosteres and kinase inhibitors. By sequentially acylating the C3-amine, debenzylating the C2-oxygen, and cyclodehydrating the resulting ortho-acylaminophenol, this scaffold yields highly substituted 7-(benzoyloxy)-5-chloro-2-substituted benzoxazoles .

Note on Nomenclature: Upon cyclization, the original C2 oxygen becomes position 1 of the benzoxazole, and the original C3 nitrogen becomes position 3. Consequently, the C1 benzoate shifts to position 7, and the C5 chloride remains at position 5.

Workflow A Starting Scaffold (C2-OBn, C3-NH2) B N-Acylated Intermediate A->B R-COCl Pyridine C ortho-Acylaminophenol (Debenzylated) B->C BCl3, -78°C (Preserves Ar-Cl) D 7-Benzoyloxy-5-chloro -benzoxazole C->D pTsOH, Toluene Reflux (-H2O)

Fig 2. Synthetic workflow for 7-benzoyloxy-5-chloro-benzoxazole derivatives.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: N-Acylation of the C3-Amine
  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add the desired acyl chloride (1.1 equiv). Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The primary amine starting material (ninhydrin positive) must completely disappear, replaced by a higher Rf​ UV-active spot corresponding to the amide.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Debenzylation (Aryl-Chloride Sparing)
  • Setup: Dissolve the crude N-acylated intermediate from Protocol A in anhydrous DCM (0.1 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add BCl₃ (1.0 M solution in DCM, 3.0 equiv). Expert Insight: An excess of BCl₃ is required because the Lewis basic carbonyls of the benzoate ester and the newly formed amide will competitively coordinate the boron.

  • Reaction: Stir at -78 °C for 2 hours.

  • Self-Validation Check: Take a 0.1 mL aliquot, quench in MeOH, and analyze via LC-MS. The mass spectrum should show the [M+H]+ ion corresponding to the loss of the benzyl group (-90 Da), with the distinct 3:1 isotopic pattern of the chlorine atom fully intact.

  • Workup: Carefully quench the reaction at -78 °C by the dropwise addition of methanol. Warm to room temperature, partition between water and DCM, extract the aqueous layer, dry the combined organics, and concentrate.

Protocol C: Cyclodehydration to the Benzoxazole Core

This protocol adapts standard 4[4] for the debenzylated intermediate.

  • Setup: Dissolve the ortho-acylaminophenol intermediate in anhydrous toluene (0.1 M).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.1 equiv).

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours to azeotropically remove water.

  • Self-Validation Check: Analyze via FTIR or HPLC. The broad N-H and O-H stretching frequencies (3200–3400 cm⁻¹) of the open-chain precursor should disappear completely upon formation of the rigid benzoxazole ring.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, concentrate the organic layer, and purify via silica gel flash chromatography to yield the pure 7-(benzoyloxy)-5-chloro-benzoxazole.

References

  • Synthetic Studies toward the Natural Product Tripartin, the First Natural Histone Lysine Demethylase Inhibitor Source: ACS Omega URL
  • Scientific Letter - Cleavage of O-benzyl ethers with Lewis acids Source: Atlanchim Pharma URL
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol Source: BenchChem URL
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids Source: BenchChem URL

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate Derivatives

Introduction Substituted aminophenyl benzoate derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motifs are often found in molecules exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted aminophenyl benzoate derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motifs are often found in molecules exhibiting a range of biological activities. This guide provides a comprehensive, in-depth protocol for the synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, a key intermediate for the development of novel therapeutic agents. The synthetic strategy is designed to be robust and scalable, with detailed explanations for each experimental choice to ensure reproducibility and success in a research setting.

Synthetic Strategy Overview

The synthesis of the target compound is a multi-step process that begins with a commercially available starting material and proceeds through several key transformations. The overall strategy involves the initial construction of a substituted nitrophenol, followed by the introduction of the benzyl and benzoyl groups, and finally, a selective reduction to yield the desired aminophenyl benzoate derivative.

Synthetic_Pathway A 2-Amino-4-chlorophenol B N-(4-chloro-2-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D N-(2-(benzyloxy)-4-chloro-5-nitrophenyl)acetamide C->D Benzyl bromide, K₂CO₃ E 2-(Benzyloxy)-4-chloro-5-nitroaniline D->E HCl, EtOH, Reflux F 2-(Benzyloxy)-4-chloro-5-nitrophenol E->F NaNO₂, H₂SO₄, H₂O G 2-(Benzyloxy)-4-chloro-5-nitrophenyl benzoate F->G Benzoyl chloride, Pyridine H 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate G->H Fe, HCl or H₂, Pd/C

Caption: Overall synthetic route for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

PART 1: Synthesis of the Core Intermediate: 2-(Benzyloxy)-4-chloro-5-nitrophenol

This part of the synthesis focuses on constructing the key substituted nitrophenol intermediate, which will subsequently undergo benzoylation and reduction.

Step 1: Protection of the Amino Group of 2-Amino-4-chlorophenol

Rationale: The initial step involves the protection of the highly reactive amino group as an acetamide. This is crucial to prevent side reactions during the subsequent nitration step and to direct the nitration to the desired position on the aromatic ring. Acetylation is a common and effective method for protecting anilines.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.8 mL, 83.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield N-(4-chloro-2-hydroxyphenyl)acetamide.

Table 1: Reagents for Step 1

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-chlorophenol143.5710.0 g69.6
Pyridine79.1050 mL-
Acetic anhydride102.097.8 mL83.5
Step 2: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide

Rationale: This step introduces a nitro group onto the aromatic ring. The acetamido and hydroxyl groups are ortho, para-directing, while the chloro group is also an ortho, para-director. The nitration is expected to occur at the position ortho to the hydroxyl group and para to the chloro group, which is the desired C-5 position. The use of a nitrating mixture of nitric acid and sulfuric acid is a standard and effective method for this transformation.[1]

Protocol:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, carefully add N-(4-chloro-2-hydroxyphenyl)acetamide (10.0 g, 53.9 mmol) to concentrated sulfuric acid (50 mL) at 0 °C, ensuring the temperature does not exceed 5 °C.

  • Once the solid has completely dissolved, cool the mixture to -5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (4.2 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 0 °C.

  • After the addition, stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide.

Step 3: Benzylation of the Phenolic Hydroxyl Group

Rationale: The hydroxyl group is protected as a benzyl ether to prevent its reaction in subsequent steps. The Williamson ether synthesis, using benzyl bromide and a weak base like potassium carbonate, is a reliable method for this transformation.[2]

Protocol:

  • In a 250 mL round-bottom flask, combine N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide (10.0 g, 43.4 mmol), potassium carbonate (12.0 g, 86.8 mmol), and acetone (100 mL).

  • Add benzyl bromide (6.2 mL, 52.1 mmol) to the suspension.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC (ethyl acetate/hexane, 1:2).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield N-(2-(benzyloxy)-4-chloro-5-nitrophenyl)acetamide.

Step 4: Deprotection of the Amino Group

Rationale: The acetamide protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group, yielding the key aniline intermediate.

Protocol:

  • Suspend N-(2-(benzyloxy)-4-chloro-5-nitrophenyl)acetamide (10.0 g, 31.2 mmol) in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (20 mL).

  • Reflux the mixture for 6 hours until TLC analysis (ethyl acetate/hexane, 1:3) indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-(benzyloxy)-4-chloro-5-nitroaniline.

Step 5: Conversion of the Amino Group to a Hydroxyl Group

Rationale: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard method for the synthesis of phenols from anilines.

Protocol:

  • Dissolve 2-(benzyloxy)-4-chloro-5-nitroaniline (5.0 g, 17.9 mmol) in a mixture of sulfuric acid (5 mL) and water (25 mL) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.36 g, 19.7 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Gently heat the solution to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-(benzyloxy)-4-chloro-5-nitrophenol, which can be purified by column chromatography.

PART 2: Final Synthesis Steps

Final_Steps F 2-(Benzyloxy)-4-chloro-5-nitrophenol G 2-(Benzyloxy)-4-chloro-5-nitrophenyl benzoate F->G Benzoyl chloride, Pyridine, 0°C to RT H 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate G->H Reduction (e.g., Fe/HCl)

Caption: Final steps in the synthesis of the target compound.

Step 6: Benzoylation of 2-(Benzyloxy)-4-chloro-5-nitrophenol

Rationale: The phenolic hydroxyl group is esterified with benzoyl chloride to form the benzoate ester. Pyridine is used as a base to neutralize the HCl byproduct and to catalyze the reaction. This is a common method for the benzoylation of phenols.[3]

Protocol:

  • Dissolve 2-(benzyloxy)-4-chloro-5-nitrophenol (3.0 g, 10.7 mmol) in dry pyridine (20 mL) in a 100 mL round-bottom flask at 0 °C.

  • Add benzoyl chloride (1.5 mL, 12.8 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water and 10 mL of concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 2-(benzyloxy)-4-chloro-5-nitrophenyl benzoate.

Step 7: Reduction of the Nitro Group to an Amine

Rationale: The final step is the selective reduction of the nitro group to an amino group. The use of iron powder in the presence of an acid like HCl is a classic and effective method for this transformation, known as the Béchamp reduction. This method is generally chemoselective and should not affect the ester or ether linkages.[4] Alternatively, catalytic hydrogenation with palladium on carbon can be employed.[5]

Protocol (using Fe/HCl):

  • In a 250 mL round-bottom flask, suspend 2-(benzyloxy)-4-chloro-5-nitrophenyl benzoate (2.0 g, 5.2 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add iron powder (1.45 g, 26.0 mmol) and a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.[6][7]

Table 2: Summary of Characterization Data for the Final Product

PropertyValue
Molecular Formula C₂₀H₁₆ClNO₃[7]
Molecular Weight 353.80 g/mol [7]
Appearance Solid[6]
Purity (typical) >95%[6]

Conclusion

This application note provides a detailed and well-rationalized protocol for the synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate derivatives. By following these procedures and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • MDPI. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Retrieved from [Link]

  • ScienceDirect. (2013, May 1). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PMC. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PMC. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]

  • QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • PMC. (2017, March 27). Direct amidation of esters with nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

Sources

Application

Application Note: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate as a Versatile Scaffold in Advanced Materials and Therapeutics

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) Introduction & Mechanistic Rationale In both advance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1)

Introduction & Mechanistic Rationale

In both advanced material science and targeted drug delivery, the demand for highly functionalized, sterically tunable building blocks is paramount. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (Molecular Formula: C₂₀H₁₆ClNO₃, MW: 353.80)[1] is a uniquely structured aromatic scaffold that offers four orthogonal points of reactivity:

  • Aromatic Amine (-NH₂): Acts as a nucleophile for amidation, polycondensation, or payload conjugation.

  • Benzyl Ether (-OBn): Serves as a bulky pendant group to disrupt polymer chain packing, or as a selectively cleavable protecting group to reveal a reactive phenol.

  • Benzoate Ester (-OBz): Provides structural rigidity and steric hindrance, further modulating spatial geometry.

  • Aryl Chloride (-Cl): Traditionally inert under mild conditions, but accessible for late-stage functionalization via modern palladium-catalyzed cross-coupling reactions[2].

This application note details two distinct, field-proven workflows utilizing this scaffold: the synthesis of ultra-low dielectric constant (low- k ) polyimides for high-frequency electronics, and the construction of orthogonally deprotected linkers for Antibody-Drug Conjugates (ADCs).

Material Science: Synthesis of Low- k Polyimides

The Causality of Free Volume in Dielectrics

With the advent of 5G/6G communication, insulating materials must exhibit exceptionally low dielectric constants ( Dk​ ) to prevent signal attenuation. The dielectric constant of a polymer is fundamentally governed by its molecular polarizability and its fractional free volume (FFV)[3].

By incorporating 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate as a mono-functional end-capping agent (or by converting it into a diamine monomer), the bulky benzyloxy and benzoate groups act as steric wedges. These bulky side groups disrupt the coplanar ordered structure of the polyimide backbone, forcing the polymer chains apart and creating nanoscale air voids (air has a Dk​ of 1.0)[4]. This structural disruption significantly lowers the bulk dielectric constant without compromising the thermal stability inherent to the polyimide backbone.

Protocol: Synthesis of Bulky-Group Modified Polyimide Films

This protocol utilizes the scaffold as an end-capping modifier to tune the FFV of a standard Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) polyimide.

Step 1: Polyamic Acid (PAA) Formation

  • Preparation: Purge a dry, three-necked flask with nitrogen. Add 10.0 mmol of ODA and dissolve completely in 40 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: The nucleophilic addition of amines to dianhydrides is highly exothermic; low temperatures prevent premature cyclodehydration (imidization) and maintain high molecular weight.

  • Monomer Addition: Gradually add 9.8 mmol of PMDA in small portions over 30 minutes, maintaining vigorous stirring.

  • End-Capping: Add 0.4 mmol of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. Stir the viscous PAA solution for 12 hours at room temperature to ensure complete reaction.

Step 2: Thermal Imidization

  • Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to a uniform thickness of 50 µm.

  • Stepwise Curing: Place the substrate in a vacuum oven. Heat stepwise: 80 °C (1 h), 150 °C (1 h), 250 °C (1 h), and finally 300 °C (1 h). Rationale: Stepwise heating ensures the controlled release of the DMAc solvent and the water byproduct of cyclodehydration, preventing micro-blistering in the final film.

  • Recovery: Cool to room temperature and peel the modified polyimide film from the glass.

PI_Synthesis A PMDA + ODA (Core Monomers) C Polyamic Acid (PAA) Formation in DMAc (0-5°C) A->C Nucleophilic addition B 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (Bulky End-Capper) B->C Chain termination D Thermal Imidization (Stepwise heating to 300°C) C->D Cyclodehydration (-H2O) E Low-k Polyimide Film (Increased Free Volume) D->E Film casting & curing

Workflow for synthesizing low-k polyimides using the bulky benzyloxy scaffold.

Therapeutics: Orthogonal Scaffold for ADC Linkers

The Causality of Orthogonal Deprotection

In the synthesis of Antibody-Drug Conjugates, linkers must be built with precise spatial arrangements of triggers (e.g., enzyme-cleavable peptides) and payloads (e.g., cytotoxins). 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is an ideal node for convergent synthesis due to its orthogonal protecting groups .

The benzyl ether can be selectively cleaved via catalytic hydrogenolysis to reveal a reactive phenol, while the benzoate ester remains completely intact under these neutral reductive conditions[5]. Furthermore, the electron-withdrawing chlorine atom modulates the pKa​ of the central ring, which can be exploited to tune the release kinetics of the drug payload in the acidic tumor microenvironment. If further structural complexity is required, the aryl chloride can undergo late-stage Buchwald-Hartwig amination using specialized bulky ligands (e.g., XPhos or SPhos)[6].

Protocol: Synthesis of a Stimuli-Responsive Linker Intermediate

Step 1: Payload Conjugation (Amidation)

  • Dissolve 1.0 eq of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate and 1.1 eq of a carboxylic acid-bearing payload in anhydrous DMF.

  • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 4 hours.

  • Validation: Monitor via LC-MS. The primary amine selectively reacts, leaving the benzyl ether and benzoate ester unperturbed.

Step 2: Orthogonal Benzyl Ether Cleavage

  • Dissolve the purified amide intermediate in a 1:1 mixture of THF and Methanol.

  • Add 10% w/w Palladium on Carbon (Pd/C).

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Causality & Validation: The H2​ -Pd/C system selectively hydrogenolyzes the benzyl ether to yield a phenol[5]. The benzoate ester is highly resistant to these conditions and remains intact. Filter the reaction through a pad of Celite® to remove the Pd/C catalyst.

Step 3: Trigger Attachment

  • The newly revealed phenol is alkylated using a brominated trigger molecule (e.g., a protected glucuronide) in the presence of K2​CO3​ in Acetonitrile at 60 °C.

ADC_Linker A Scaffold: 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate B Amine Functionalization (Payload Attachment via HATU) A->B Amidation C Orthogonal Deprotection (Pd/C, H2) -> Phenol B->C Selective Benzyl Cleavage D Trigger Attachment (Phenol Alkylation) C->D K2CO3, MeCN E Pd-Catalyzed Cross-Coupling (Aryl Chloride modification) D->E Optional late-stage tuning

Orthogonal deprotection and functionalization pathway for ADC linker synthesis.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Scaffold [1]

PropertyValue / Description
CAS Number 1221792-91-1
Molecular Weight 353.80 g/mol
Formula C₂₀H₁₆ClNO₃
Purity Standard 98% (Commercial availability)
Storage Conditions Sealed in dry, 2-8°C
Key Reactive Sites -NH₂ (Nucleophile), -OBn (Protected Phenol), -Cl (Electrophile)

Table 2: Comparative Polyimide Properties (Theoretical Model based on Bulky Group Addition) [3][4]

PropertyStandard PI (PMDA-ODA)Modified PI (Scaffold End-Capped)Causality of Change
Dielectric Constant ( Dk​ at 1 MHz) ~ 3.40~ 2.85Increased fractional free volume (FFV) due to bulky -OBn and -OBz groups.
Glass Transition Temp ( Tg​ ) 360 °C345 °CSlight reduction in chain entanglement due to steric hindrance.
Moisture Absorption 2.5%< 1.5%Increased hydrophobicity from the aromatic benzoate and benzyl rings.

References

  • ChemScene. "1221792-91-1 | 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate | ChemScene." chemscene.com.
  • MDPI. "Multifunctional Polyimide for Packaging and Thermal Management of Electronics: Design, Synthesis, Molecular Structure, and Composite Engineering." mdpi.com.
  • PMC. "Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review." nih.gov.
  • BenchChem. "Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers." benchchem.com.
  • Thieme. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig." thieme-connect.com.

Sources

Method

Application Note: Orthogonal Functionalization and Deprotection Strategies for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) Introduction & Chemical Profile In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1)

Introduction & Chemical Profile

In modern medicinal chemistry, highly functionalized aromatic scaffolds are critical for the rapid diversification of structure-activity relationship (SAR) libraries. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is a densely substituted building block featuring four distinct, orthogonally reactive sites: a primary aniline (C3), a benzyl ether (C2), a benzoate ester (C1), and an aryl chloride (C5).

Designing a synthetic sequence with this scaffold requires strict chemoselectivity. The proximity of the bulky C2-benzyloxy group and the electron-withdrawing C5-chloro/C1-benzoate groups severely deactivates the C3-amine, necessitating highly efficient coupling reagents. Furthermore, the presence of the reducible C5-aryl chloride precludes the use of standard palladium-catalyzed hydrogenolysis for benzyl ether cleavage, demanding alternative Lewis acid-mediated deprotection strategies.

This application note details a field-proven, three-step orthogonal workflow: (1) Amidation of the deactivated aniline, (2) Chemoselective debenzylation without hydrodehalogenation, and (3) Mild saponification of the benzoate ester.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Steric and Electronic Deactivation at C3

The C3-amine is a poor nucleophile due to the inductive electron-withdrawing effects of the surrounding heteroatoms and the steric shielding of the adjacent C2-benzyl ether. Standard carbodiimide couplings (e.g., EDC/HOBt) often stall or yield high levels of unreacted starting material. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is employed [1]. The superior reactivity of HATU stems from the neighboring group effect of the nitrogen atom at the 7-position of the HOAt leaving group, which acts as an intramolecular base to accelerate the nucleophilic attack of the hindered aniline.

Chemoselective Debenzylation via Cation Scavenging

Standard debenzylation utilizes H₂ and Pd/C. However, applying these conditions to this scaffold results in rapid hydrodehalogenation of the C5-aryl chloride. To preserve the aryl chloride for potential late-stage cross-coupling (e.g., Suzuki-Miyaura), a Lewis acid-mediated approach using BCl₃ is required. Because the resulting aromatic core is highly electron-rich (a substituted aminophenol derivative), the cleaved benzyl cation can undergo an undesired Friedel-Crafts electrophilic aromatic substitution back onto the ring. To prevent this, pentamethylbenzene is added as a non-Lewis-basic cation scavenger. It acts as a highly nucleophilic "sponge" for the benzyl cation, ensuring a clean deprotection profile [2].

Orthogonal Saponification

The final deprotection of the C1-benzoate ester to reveal the free phenol is achieved via mild base-catalyzed saponification using LiOH . The tetrahedral intermediate formed during hydroxide attack collapses to release the phenoxide. This method is entirely orthogonal to the newly formed C3-amide and the C5-aryl chloride, which remain perfectly stable under ambient aqueous basic conditions [3].

Quantitative Data & Chemoselectivity Profile

The following table summarizes the expected outcomes when executing the orthogonal functionalization workflow on this scaffold.

Reaction PathwayTarget Functional GroupReagents & ConditionsChemoselectivity ProfileTypical Yield
Amidation C3-Primary AmineHATU, DIPEA, DMF, rtRetains -OBn, -OBz, -Cl80–90%
Debenzylation C2-Benzyl EtherBCl₃, Pentamethylbenzene, DCM, -78 °CRetains Amide, -OBz, -Cl75–85%
Saponification C1-Benzoate EsterLiOH, THF/MeOH/H₂O, rtRetains Amide, -OBn, -Cl85–95%

Experimental Protocols

Protocol 1: HATU-Mediated Amidation of the C3-Amine
  • Activation: In an oven-dried flask under argon, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (to reach 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 equiv.) in a single portion. Stir the reaction at room temperature for 12–18 hours.

  • Workup: Dilute the reaction with EtOAc and quench with saturated aqueous NaHCO₃. Separate the layers and wash the organic phase sequentially with 1M HCl, water, and brine (to remove DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Chemoselective BCl₃-Mediated Debenzylation
  • Preparation: Dissolve the C3-amide intermediate (1.0 equiv.) and pentamethylbenzene (3.0 equiv.) in anhydrous DCM (0.1 M) in a flame-dried Schlenk flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C.

  • Cleavage: Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 equiv.) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC.

  • Quench: Carefully quench the reaction at -78 °C by the dropwise addition of a pre-cooled mixture of MeOH/DCM (1:1). Allow the mixture to warm to room temperature.

  • Purification: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography. Note: The benzyl-pentamethylbenzene byproduct is highly non-polar and elutes quickly, allowing for easy separation from the desired phenol.

Protocol 3: Mild Saponification of the Benzoate Ester
  • Preparation: Dissolve the debenzylated intermediate (1.0 equiv.) in a solvent mixture of THF/MeOH/H₂O (3:1:1 ratio, 0.1 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv.) in one portion. Stir the resulting biphasic/cloudy mixture vigorously at room temperature for 2–4 hours.

  • Monitoring: Confirm the complete cleavage of the benzoate ester via LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Acidification: Cool the remaining aqueous phase in an ice bath and carefully acidify to pH 3–4 using 1M HCl. This will precipitate the fully deprotected target compound.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final functionalized core.

Workflow Visualization

OrthogonalReactivity Core 3-Amino-2-(benzyloxy) -5-chlorophenyl benzoate Path1 HATU / DIPEA Amide Coupling Core->Path1 Electrophile Path2 BCl3 / Pentamethylbenzene Selective Debenzylation Core->Path2 Lewis Acid Path3 LiOH / THF / H2O Saponification Core->Path3 Base Hydrolysis Prod1 C3-Amide (Retains -OBn, -OBz, -Cl) Path1->Prod1 Prod2 C2-Phenol (Retains -OBz, -Cl) Path2->Prod2 Prod3 C1-Phenol (Retains -OBn, -Cl) Path3->Prod3

Figure 1: Orthogonal reactivity pathways of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

References

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society, 1993, 115(10), 4397–4398. URL: [Link]

  • Title: Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Synlett, 2008(13), 1977-1980. URL: [Link][1]

  • Title: Protective Groups in Organic Synthesis (3rd ed.) Source: John Wiley & Sons, 1999. URL: [Link]

Sources

Application

Process Development and Scale-Up Synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Executive Summary The synthesis of highly substituted, multifunctional aromatic intermediates such as 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate presents significant challenges in regiocontrol and chemoselectivity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, multifunctional aromatic intermediates such as 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate presents significant challenges in regiocontrol and chemoselectivity. This compound features four distinct functional groups (amino, benzyloxy, chloro, and benzoate) arranged in a precise steric environment. This application note details a robust, scalable, five-step synthetic protocol designed for process chemistry and active pharmaceutical ingredient (API) development. By utilizing a formyl group as a traceless directing moiety and employing a highly chemoselective Béchamp reduction, this route avoids complex chromatographic separations and ensures high overall yields.

Process Rationale & Retrosynthetic Strategy

As process scientists, we must prioritize routes that offer unambiguous regioselectivity and avoid late-stage statistical mixtures.

1. Solving the Regiochemical Challenge: A naive retrosynthetic approach might start with 5-chloro-3-nitrocatechol. However, differentiating the two adjacent phenolic hydroxyl groups (at positions 1 and 2) for selective benzylation and benzoylation is notoriously difficult and leads to inseparable regioisomers. To circumvent this, our protocol begins with [1]. The pre-installed formyl group at position 1 serves as a placeholder. After benzylation of the position-2 hydroxyl, a [2] cleanly converts the formyl group into a formate ester, which is subsequently hydrolyzed to the phenol. This guarantees absolute regiocontrol.

2. Ensuring Chemoselectivity: The final step requires the reduction of a nitro group to an aniline in the presence of a benzyl ether and an aryl chloride. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it will trigger rapid O-debenzylation and competitive hydrodehalogenation of the aryl chloride. To achieve a self-validating, chemoselective transformation, we employ an [3]. This single-electron transfer mechanism is entirely blind to ethers and halogens, ensuring exclusive reduction of the nitro moiety.

Synthetic Workflow

Synthesis A 1. 5-chloro-2-hydroxy- 3-nitrobenzaldehyde B 2. 2-benzyloxy-5-chloro- 3-nitrobenzaldehyde A->B BnBr, K2CO3 DMF, 60°C C 3. 2-benzyloxy-5-chloro- 3-nitrophenyl formate B->C mCPBA DCM, RT D 4. 2-benzyloxy-5-chloro- 3-nitrophenol C->D NaOH MeOH, RT E 5. 2-(benzyloxy)-5-chloro- 3-nitrophenyl benzoate D->E BzCl, Et3N, DMAP DCM, 0°C to RT F 6. 3-amino-2-(benzyloxy)- 5-chlorophenyl benzoate E->F Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Five-step synthetic route from 5-chloro-2-hydroxy-3-nitrobenzaldehyde to the target API.

Step-by-Step Experimental Protocols

Step 1: O-Benzylation (Williamson Ether Synthesis)

Objective: Selectively protect the phenolic hydroxyl group.

  • Charge a clean, dry jacketed reactor with 5-chloro-2-hydroxy-3-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (5 volumes).

  • Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that prevents the aldol-type side reactions that stronger bases (like NaH) might induce with the aldehyde [4].

  • Add benzyl bromide (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Heat the reaction to 60 °C and stir for 4 hours.

  • IPC Check: Analyze via HPLC-UV (254 nm). Proceed when starting material is <1.0%.

  • Workup: Cool to 10 °C and slowly add purified water (15 volumes) to precipitate the product. Filter the bright yellow solid, wash with water, and dry under vacuum at 45 °C to afford 2-benzyloxy-5-chloro-3-nitrobenzaldehyde .

Step 2 & 3: Baeyer-Villiger Oxidation and Telescoped Hydrolysis

Objective: Convert the formyl directing group into a reactive phenolic hydroxyl.

  • Dissolve 2-benzyloxy-5-chloro-3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.5 eq) in portions at 0 °C. (Note: For pilot-plant scale >1 kg, replace mCPBA with Na₂S₂O₈/H₂O to mitigate thermal runaway risks).

  • Warm to room temperature (RT) and stir for 12 hours to form the intermediate formate.

  • Quench with 10% aqueous Na₂S₂O₃ (3 volumes) to destroy excess peroxide, followed by saturated NaHCO₃ (3 volumes). Separate the organic layer and concentrate under reduced pressure.

  • Dissolve the crude formate in methanol (8 volumes). Add 1M aqueous NaOH (1.2 eq) and stir at RT for 2 hours.

  • IPC Check: Confirm complete disappearance of the formate peak via LC-MS.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield 2-benzyloxy-5-chloro-3-nitrophenol .

Step 4: O-Benzoylation

Objective: Install the benzoate ester at position 1.

  • Dissolve 2-benzyloxy-5-chloro-3-nitrophenol (1.0 eq) in DCM (8 volumes).

  • Add triethylamine (Et₃N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

  • Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Stir at RT for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl and brine, dry, and concentrate. Crystallize the crude residue from hot ethanol to afford 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate .

Step 5: Chemoselective Nitro Reduction

Objective: Reduce the nitro group without cleaving the benzyl ether or aryl chloride.

  • Suspend 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate (1.0 eq) in an ethanol/water mixture (4:1 v/v, 10 volumes).

  • Add iron powder (325 mesh, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the vigorously stirred suspension to 80 °C for 4 hours. Causality: Vigorous stirring is critical as this is a heterogeneous solid-liquid-liquid reaction.

  • IPC Check: Monitor by HPLC. The nitro compound must be completely consumed to prevent the formation of highly toxic nitroso/hydroxylamine impurities.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, and concentrate.

In-Process Control (IPC) & Quantitative Data

Robust scale-up requires stringent IPCs to ensure the process is a self-validating system. Below is the summary of expected quantitative metrics across the 5-step campaign.

StepTransformationExpected Yield (%)Purity (HPLC AUC)IPC MethodCritical Quality Attribute (CQA)
1 O-Benzylation92%>98.5%HPLC-UV (254 nm)Absence of unreacted phenol (<1%)
2/3 Baeyer-Villiger & Hydrolysis85% (Over 2 steps)>97.0%LC-MSComplete cleavage of formate ester
4 O-Benzoylation88%>99.0%HPLC-UV (254 nm)Absence of residual benzoyl chloride
5 Chemoselective Reduction90%>99.5%HPLC-UV (280 nm)Absence of nitro/hydroxylamine intermediates
Total Overall Process ~62% >99.5% NMR / Karl Fischer Heavy metal (Fe) limit < 10 ppm

Scale-Up & Purification Strategy

For process chemistry, column chromatography is economically and environmentally unviable. This route was specifically designed to yield highly crystalline intermediates.

  • Intermediate 1 (Benzylated Aldehyde): Purified via direct precipitation from DMF by the addition of water (anti-solvent crystallization).

  • Intermediate 4 (Benzoate Ester): Purified via recrystallization from hot ethanol.

  • Final API Intermediate (Target): The final aniline is purified via crystallization from an Ethyl Acetate/Heptane (1:4) system. To ensure the final product meets API specifications for heavy metals (Iron < 10 ppm), the organic extract in Step 5 should be washed with a 5% aqueous EDTA solution prior to final concentration and crystallization.

References

  • National Institutes of Health (NIH). "5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763". PubChem. URL:[Link]

  • Li, W., et al. "Transition-metal-free Baeyer–Villiger oxidation of benzaldehydes to phenols using Na2S2O8". Journal of Chemical Research, 2019, 43(3-4), 115-118. URL:[Link]

  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Advanced Synthesis & Catalysis, 2005, 347, 217-219. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons, 4th Edition.
Method

Unlocking the Potential of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in Fluorescent Probe Development

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound: 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1)

Executive Summary & Structural Rationale

In the landscape of molecular diagnostics and live-cell imaging, the rational design of smart, stimuli-responsive fluorophores requires highly functionalized and tunable chemical scaffolds. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate serves as an exceptional, multi-responsive building block for the synthesis of advanced fluorescent probes.

Rather than acting as a standalone fluorophore, this compound provides a meticulously arranged array of functional groups that can be leveraged to control photophysical properties via enzymatic or chemical triggers:

  • Benzoate Ester (C1): Acts as a primary recognition moiety. Esterases are highly prevalent in biological systems, and the cleavage of the benzoate ester serves as a reliable trigger for "turn-on" 1[1].

  • Amino Group (C3): Serves as a potent electron donor. When conjugated to an electron-accepting core (e.g., a cyanine or naphthalimide), it establishes a strong push-pull system governed by the 2[2].

  • Chloro Group (C5): Introduces a critical 3[3]. This halogenation not only lowers the pKa of the adjacent phenol (ensuring it remains in the highly electron-donating phenolate form at physiological pH) but can also promote intersystem crossing for specialized phosphorescent or singlet-oxygen-generating applications[4].

  • Benzyloxy Group (C2): Provides steric shielding and lipophilicity, preventing premature degradation while offering a secondary site for palladium-catalyzed or reductase-triggered debenzylation.

Mechanistic Pathway: Esterase-Triggered ICT Activation

When the primary amine of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is coupled to a fluorophore core, the intact benzoate ester acts as an electron-withdrawing group, disrupting the electron density required for fluorescence. This often results in a non-fluorescent 5 state[5].

Upon introduction to an esterase-rich environment (e.g., intracellular compartments or blood serum), the benzoate is hydrolyzed. The resulting intermediate rapidly ionizes at physiological pH (facilitated by the electron-withdrawing C5-chlorine) into a phenolate. This massive influx of electron density restores the planar ICT state, resulting in a dramatic "turn-on" fluorescence signal.

MechanisticPathway A Caged Probe (Non-Fluorescent TICT) B Esterase Cleavage (Benzoate Hydrolysis) A->B Carboxylesterase (CE) C Phenolate Formation (pKa modulated by Cl) B->C pH 7.4 Buffer D Strong Fluorescence (ICT Turn-On) C->D Push-Pull Activation

Figure 1: Mechanistic progression of the esterase-triggered ICT fluorescence activation.

Quantitative Data Presentation

To illustrate the causality of this structural design, Table 1 summarizes the predicted photophysical shifts of a hypothetical hemicyanine-conjugated probe derived from this scaffold before and after enzymatic activation.

Table 1: Photophysical Properties of the Scaffold-Derived Probe

StateMolecular SpeciesICT StatusAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)
Caged (Off) Benzoate Ester IntactDisrupted (TICT)480N/A (Quenched)< 0.01
Activated (On) Phenolate (Cleaved)Active (Push-Pull)5906850.45

Self-Validating Experimental Protocol: In Vitro Esterase Assay

To ensure scientific integrity, a fluorescent assay must not rely solely on optical output. The following protocol represents a self-validating system : it utilizes kinetic spectrofluorometry to track the "turn-on" event, employs a specific enzyme inhibitor (BNPP) to prove causality, and mandates LC-MS analysis to chemically verify the cleavage mechanism.

Materials Required
  • Probe Stock: 10 mM of the synthesized probe in anhydrous DMSO.

  • Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4 (mimics physiological pH to ensure phenolate formation).

  • Enzyme: Porcine Liver Esterase (PLE) or human Carboxylesterase 1 (hCE1).

  • Inhibitor: Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixtures

  • Prepare a 10 µM working solution of the probe by diluting the DMSO stock into PBS (pH 7.4). Causality Note: Keep DMSO concentration below 1% (v/v) to prevent enzyme denaturation.

  • Divide the solution into three experimental cohorts:

    • Cohort A (Blank): Probe + PBS only.

    • Cohort B (Active): Probe + PBS + 1 U/mL Esterase.

    • Cohort C (Inhibited Control): Probe + PBS + 1 U/mL Esterase + 100 µM BNPP (pre-incubated for 15 mins).

Step 2: Kinetic Spectrofluorometry

  • Transfer 100 µL of each cohort into a 96-well black microplate.

  • Incubate at 37°C inside a microplate reader.

  • Excite the samples at the predetermined absorbance maximum (e.g., 590 nm) and continuously record emission (e.g., 685 nm) every 2 minutes for 60 minutes.

  • Expected Outcome: Cohort B will show a rapid, logarithmic increase in fluorescence. Cohorts A and C will remain near baseline, validating that the signal is strictly enzyme-dependent.

Step 3: Orthogonal LC-MS Validation

  • At T=60 mins, extract a 50 µL aliquot from Cohort B.

  • Quench the enzymatic reaction by adding 50 µL of cold acetonitrile (ACN).

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated enzyme.

  • Inject the supernatant into an LC-MS system.

  • Validation Check: Confirm the disappearance of the parent mass (benzoate intact) and the appearance of the target mass corresponding to the free phenol. This chemically validates that the fluorescence is caused by the designed ester hydrolysis, not off-target degradation.

ValidationWorkflow S1 1. Probe & Buffer Prep (PBS pH 7.4, <1% DMSO) S2 2. Cohort Segregation (Blank, Active, Inhibited) S1->S2 S3 3. Esterase Incubation (37°C, 0-60 min) S2->S3 S4 4. Kinetic Spectrofluorometry (Optical Validation) S3->S4 S5 5. LC-MS Analysis (Chemical Validation) S3->S5 Aliquot Quenched in ACN

Figure 2: Self-validating experimental workflow combining optical and chemical verification.

Conclusion

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is a highly versatile precursor for next-generation fluorescent probes. By strategically utilizing its benzoate ester for enzymatic recognition, its amine for ICT-driven push-pull dynamics, and its chlorine atom for heavy-atom photophysical tuning, researchers can develop highly specific, self-validating diagnostic tools for live-cell imaging and biomarker quantification.

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Executive Summary 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1) is a highly functionalized aromatic building block frequently utilized as an intermediate in pharmaceutical synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1) is a highly functionalized aromatic building block frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. With a molecular formula of C₂₀H₁₆ClNO₃ and a molecular weight of 353.80 g/mol , the accurate detection, quantification, and structural characterization of this compound are critical for impurity profiling and API (Active Pharmaceutical Ingredient) release testing.

This application note provides a comprehensive, self-validating analytical framework detailing two gold-standard methodologies: HPLC-UV for routine purity and assay quantification, and LC-MS/MS for trace detection and structural elucidation.

Physicochemical Profiling & Analytical Strategy

As a Senior Application Scientist, method development must begin with a mechanistic understanding of the molecule's physicochemical properties to ensure the analytical protocol is robust and causality-driven.

  • Chromatographic Behavior (Hydrophobicity): The molecule contains a chlorophenyl core, a benzyloxy ether, and a benzoate ester[2]. This high degree of lipophilicity dictates the use of a reversed-phase C18 stationary phase. To ensure adequate retention and sharp peak shapes, a gradient elution utilizing acetonitrile (organic modifier) and an aqueous buffer is required.

  • Ionization Dynamics (The Amine Group): The presence of a primary aniline (amine) group makes the molecule basic. In liquid chromatography, if the mobile phase pH is neutral, the amine can interact with residual silanols on the silica column, causing severe peak tailing. Therefore, an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is deliberately chosen to fully protonate the amine, ensuring predictable partitioning and sharp chromatography. Furthermore, this protonation perfectly primes the molecule for Positive Electrospray Ionization (ESI+) in mass spectrometry, readily forming the [M+H]+ precursor ion at m/z 354.09[3].

  • Chromophore Activity (UV Detection): The multiple conjugated aromatic rings (benzoate and benzyl groups) exhibit strong π−π∗ transitions. Benzoate esters and chlorinated anilines demonstrate robust UV absorbance maxima between 235 nm and 254 nm, making this range optimal for High-Performance Liquid Chromatography (HPLC) UV detection[4].

  • Fragmentation Pathways (MS/MS): Upon collision-induced dissociation (CID), benzoate esters characteristically undergo neutral losses of benzoic acid (122 Da) or yield a stable benzoyl cation (m/z 105.03)[3][5]. Simultaneously, the benzyloxy group is highly prone to cleavage, generating the highly stable tropylium cation (m/z 91.05). These predictable fragmentation routes provide a highly specific Multiple Reaction Monitoring (MRM) fingerprint.

Method 1: HPLC-UV for Routine Quantification & Purity

This method is designed for batch release, assay determination, and routine purity checks where high precision and robustness are required.

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load and end-capping prevent secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterMaintains acidic pH to protonate the primary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent to wash the highly lipophilic compound off the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 254 nm (Reference 360 nm)Captures the primary absorbance maximum of the benzoate ester[4].
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.01090
14.01090
14.18020
18.08020 (Re-equilibration)

Method 2: LC-MS/MS for Trace Detection

For pharmacokinetic tracking, genotoxic impurity profiling, or trace-level detection, LC-MS/MS is employed due to its unparalleled sensitivity and specificity.

Mass Spectrometry Parameters (ESI+)

The mass spectrometer (e.g., Triple Quadrupole) is operated in Positive Electrospray Ionization mode.

ParameterRecommended Value
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (0.15 mL/min)
MRM Transitions & Collision Energies

Based on the structural fragmentation rules of benzoate esters and benzyl ethers[3][5], the following transitions are monitored:

Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Structural Assignment
354.0991.0525Tropylium cation (cleavage of benzyloxy group)
354.09105.0320Benzoyl cation (cleavage of benzoate ester)
354.09232.0515Neutral loss of benzoic acid (-122 Da)

(Note: The transition 354.09 → 91.05 is recommended as the primary quantifier due to the high stability and abundance of the tropylium ion).

Sample Preparation Workflow

To ensure a self-validating system, sample preparation must mitigate matrix effects and prevent analyte precipitation.

  • Stock Solution: Accurately weigh 10.0 mg of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate and dissolve in 10.0 mL of LC-MS grade Acetonitrile (Concentration: 1.0 mg/mL). Sonication for 5 minutes is recommended to ensure complete dissolution.

  • Working Diluent: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). Causality: Matching the sample diluent closely to the initial gradient conditions (80:20) prevents solvent-front distortion (the "solvent effect") during injection.

  • Filtration: Pass the final working solution through a 0.22 µm PTFE syringe filter prior to vialing to protect the UHPLC column frits.

Method Validation Parameters (ICH Q2(R1) Compliance)

To guarantee the trustworthiness of the analytical data, the method must be validated according to the International Council for Harmonisation ICH Q2(R1) guidelines[6][7].

  • Specificity: Inject blank diluent and known process impurities to ensure no co-eluting peaks interfere with the retention time of the target analyte.

  • Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the target nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120% levels. Acceptable recovery limits are strictly 98.0% – 102.0% for assay methods[6].

  • Precision (Repeatability): Perform six replicate injections of the 100% standard. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

Visualizations

Analytical Workflow

Workflow S1 Sample Preparation (Dilution in 50:50 MeCN:H2O) S2 Chromatographic Separation (RP-HPLC, C18 Column) S1->S2 S3 Detection & Ionization (UV 254 nm / ESI+ MS) S2->S3 S4 Data Acquisition & Analysis (MRM Quantification) S3->S4

Fig 1. Step-by-step analytical workflow for the extraction, separation, and quantification of the analyte.

Proposed MS/MS Fragmentation Pathway

Fragmentation M [M+H]+ Precursor m/z 354.09 F1 Loss of Benzyl Group [-C7H7]+ / m/z 263.04 M->F1 -91 Da F2 Loss of Benzoic Acid [-C7H6O2] / m/z 232.05 M->F2 -122 Da F3 Tropylium Ion m/z 91.05 M->F3 Benzyl cleavage F4 Benzoyl Cation m/z 105.03 M->F4 Ester cleavage

Fig 2. Proposed ESI+ MS/MS fragmentation pathways for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

References

  • Sigma-Aldrich. 3-amino-5-(methylsulfonyl)benzoate | 3-amino-2-(benzyloxy)
  • ChemScene. 1221792-91-1 | 3-Amino-2-(benzyloxy)
  • ResearchGate.
  • ResearchGate.
  • BenchChem. Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2(R1)

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience poor yields and mysterious degradation when purifying 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience poor yields and mysterious degradation when purifying 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate .

The purification of this molecule is notoriously difficult because it contains conflicting functional groups. The 3-amino group is a basic, polar hydrogen-bond donor prone to oxidation. Conversely, the 2-benzyloxy and 5-chloro groups create a bulky, lipophilic domain. Most critically, the benzoate group is a phenolic ester —a structural motif that is exceptionally susceptible to base-catalyzed hydrolysis (saponification) because the resulting phenoxide anion is an excellent leaving group[1].

Treating this molecule like a standard aniline or a standard ester will result in irreversible column binding, streaking, or complete cleavage of the ester. This guide provides field-proven, causality-driven solutions to isolate this compound with high purity and yield.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your purification method, use the decision tree below to diagnose the specific mode of failure occurring in your workflow.

G Start Crude Mixture: 3-Amino-2-(benzyloxy) -5-chlorophenyl benzoate Check Assess Impurity Profile (TLC / LC-MS) Start->Check Tailing Severe Tailing on Silica (Amine-Silanol Interaction) Check->Tailing Hydrolysis Ester Cleavage Detected (Saponification) Check->Hydrolysis Oxidation Darkening of Product (Aniline Oxidation) Check->Oxidation Action1 Add 1% TEA to Eluent or Use KP-NH Silica Tailing->Action1 Action2 Switch to Mild Base (NaHCO3) Avoid NaOH/KOH Hydrolysis->Action2 Action3 Degas Solvents (Ar/N2) Store at 4°C in Dark Oxidation->Action3

Caption: Decision tree for diagnosing and resolving common purification issues for the target aniline.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my product streaking severely on the silica column, and why is my recovery so low? A: Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic 3-amino group of your compound forms strong hydrogen bonds and ionic interactions with these silanols, leading to severe tailing, broad asymmetric peaks, and irreversible adsorption[2]. To prevent this, you must neutralize the stationary phase. This is achieved by adding 0.5–1.0% triethylamine (TEA) to your mobile phase[3]. Alternatively, using amine-functionalized silica (e.g., KP-NH) completely bypasses this acid-base interaction[4].

Q2: I performed a standard acid-base extraction to isolate the aniline, but NMR shows the benzoate group is missing. What happened? A: You likely used a strong base (like 1M NaOH or KOH) to liberate the free amine during the back-extraction phase. While standard aliphatic esters might survive brief exposure to 1M NaOH, your compound contains a phenolic ester. Phenolic esters undergo rapid base-catalyzed hydrolysis because the phenoxide is a highly stable leaving group[1]. You must replace strong bases with mild, chemoselective bases like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) to recover the free amine without saponifying the ester. (Self-validation: Check your ¹H NMR for the loss of the 5-proton multiplet at ~7.5–8.2 ppm, which confirms benzoate cleavage).

Q3: My purified fractions look great initially, but turn dark brown after concentration. How do I prevent this? A: Anilines are highly prone to oxidation via air and light, generating dark-colored quinoid polymers and azo dyes[2]. The electron-withdrawing 5-chloro group offers slight protection by reducing the electron density of the ring, but it is not enough. To prevent this, purge your chromatography solvents with Argon or Nitrogen, concentrate the product under reduced pressure at temperatures below 35°C, and store the final purified oil/solid under an inert atmosphere at 4°C in an amber vial.

Part 3: Chemical Degradation Pathways

Understanding the mechanistic pathways of degradation is critical for preventing them. The diagram below illustrates how specific harsh conditions destroy the target molecule.

Pathways Target 3-Amino-2-(benzyloxy) -5-chlorophenyl benzoate Path1 Strong Base / Aqueous (pH > 10) Target->Path1 Path2 O2 / Light / Acidic Silica (Extended Exposure) Target->Path2 Path3 Strong Acid / H2-Pd/C (Harsh Conditions) Target->Path3 Deg1 3-Amino-2-(benzyloxy) -5-chlorophenol + Benzoic Acid Path1->Deg1 Deg2 Quinoid Polymers / Azo Dyes (Dark Brown/Black) Path2->Deg2 Deg3 3-Amino-5-chloro-2-hydroxyphenyl benzoate (Debenzylated) Path3->Deg3

Caption: Primary degradation pathways of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate under harsh conditions.

Part 4: Standard Operating Procedures (SOPs)

SOP A: Chemoselective Aqueous Workup (Ester-Safe)

Use this protocol to remove water-soluble impurities without hydrolyzing the phenolic ester.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Mild Acid Wash (Optional): If removing highly basic aliphatic amine impurities, wash rapidly with cold 0.1 M HCl. Caution: Prolonged exposure to acid can cleave the benzyl ether.

  • Mild Base Neutralization: Wash the organic layer with cold, saturated aqueous NaHCO₃ (pH 8.0–8.5). Do not use NaOH or KOH [1].

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic).

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Keep the water bath temperature ≤ 35°C to prevent thermal degradation of the aniline[2].

SOP B: TEA-Modified Normal Phase Flash Chromatography

Use this protocol to prevent silica tailing and irreversible adsorption of the basic aniline.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate gradient). Add 1% v/v Triethylamine (TEA) to all solvent mixtures. Degas the solvents by sparging with Nitrogen for 10 minutes to prevent on-column oxidation[3].

  • Column Pre-treatment: Slurry pack standard silica gel (230-400 mesh) using the TEA-modified non-polar solvent (e.g., 99% Hexane / 1% TEA). Flush the column with 2-3 column volumes of this solvent to fully neutralize the acidic silanol sites[2].

  • Sample Loading: Dissolve the crude product in a minimum amount of the starting eluent. If the product is insoluble, perform a dry load: dissolve in CH₂Cl₂, add a small amount of TEA-pre-treated silica, and evaporate to a free-flowing powder before loading onto the column.

  • Elution: Run the gradient rapidly. Minimize the time the compound spends on the column.

  • Post-Purification: Co-evaporate the collected fractions with toluene to help remove residual TEA, then dry under high vacuum.

Part 5: Quantitative Data Presentation

The table below summarizes the expected outcomes of various purification strategies based on the physicochemical properties of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Purification StrategyExpected YieldExpected PurityProsCons
Standard Silica Gel (No Additives) 30 - 45%< 85%Low cost, readily available.Severe tailing, irreversible binding, acid-catalyzed degradation[2].
TEA-Modified Silica Gel (1% TEA) 75 - 88%> 95%Neutralizes silanols, sharpens peaks, prevents degradation[3].Requires removal of residual TEA post-column via high vacuum.
Amine-Functionalized Silica (KP-NH) 85 - 95%> 98%Best resolution, no TEA required, highly reproducible[4].Stationary phase is significantly more expensive than bare silica.
Reverse Phase (C18 / H₂O-MeCN) 60 - 70%> 95%Excellent for removing highly polar/debenzylated impurities.Poor solubility of the lipophilic benzyl/benzoate groups in aqueous phases.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, Jan 19, 2023. Available at:[Link]

  • American Chemical Society. "Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters." Energy & Fuels, Jun 01, 2022. Available at:[Link]

Sources

Optimization

identifying side reactions in the synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges inherent in this highly functionalized molecule. The synthesis of this 1,2,3,5-tetrasubstituted benzene derivative requires precise orchestration of reaction conditions to prevent the degradation of sensitive functional groups (the benzyl ether, the aryl chloride, and the benzoate ester) during the critical nitro-to-amine reduction step.

Below, you will find field-proven troubleshooting FAQs, analytical data tables, and self-validating experimental protocols to ensure high-yield synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During the final nitro reduction step, LC-MS indicates a mass loss of 90 Da and/or 34 Da. What side reactions are occurring? You are observing debenzylation (-90 Da) and/or hydrodechlorination (-34 Da). This is a classic chemoselectivity failure that occurs when using Palladium on Carbon (Pd/C) with hydrogen gas[1].

  • The Causality: Palladium is highly active for the oxidative addition into aryl C-Cl bonds and the hydrogenolysis of activated benzylic C-O bonds[2]. Because the benzyl ether is activated by the adjacent aromatic ring, it is rapidly cleaved under these conditions.

  • The Solution: You must abandon catalytic hydrogenation in favor of a milder, chemoselective reduction method. Dissolving metal reductions (such as Iron or Zinc in acidic media) or metal salt reductions (like SnCl₂·2H₂O) will selectively reduce the nitro group without cleaving the benzyl ether or the aryl chloride[3][4].

Q2: I attempted to synthesize the compound by first reducing the nitrophenol to an aminophenol, followed by benzoylation. However, I am predominantly isolating an amide. Why? You are experiencing an O- vs. N-chemoselectivity failure .

  • The Causality: Amines are significantly more nucleophilic than phenols. The nitrogen atom is less electronegative than oxygen, making its lone pair more polarizable and readily available to attack the electrophilic carbonyl carbon of benzoyl chloride. This leads to rapid N-benzoylation (forming an amide) rather than the desired O-benzoylation (forming an ester).

  • The Solution: The synthetic sequence must be inverted. Perform the O-benzoylation on the starting nitrophenol first. The strongly electron-withdrawing nitro group acts as a placeholder, preventing any N-acylation. Only after the benzoate ester is securely formed should you reduce the nitro group to the target amine.

Q3: Following the SnCl₂ reduction of the intermediate, my yield is exceptionally low, and I observe the free 3-amino-2-(benzyloxy)-5-chlorophenol. What is causing this degradation? Your target molecule is undergoing ester hydrolysis during the reaction workup.

  • The Causality: Benzoate esters are highly susceptible to base-catalyzed hydrolysis. If your workup involves neutralizing the acidic SnCl₂ reaction mixture with a strong aqueous base (like NaOH) to precipitate tin salts, the localized high pH rapidly attacks the electrophilic carbonyl carbon of the newly formed ester, cleaving it back to the phenol.

  • The Solution: Switch to an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system. This operates at near-neutral pH, eliminating the need for harsh basic workups and protecting the integrity of the benzoate ester[3].

Part 2: Analytical Identification of Side Reactions

To rapidly diagnose which side reaction is plaguing your workflow, cross-reference your analytical data with the table below.

Side ReactionStructural ConsequenceExpected LC-MS ShiftKey ¹H NMR Indicator (CDCl₃)
Target Molecule None (Success) [M+H]⁺ = 354 Intact benzylic -CH₂- singlet (~5.1 ppm)
Debenzylation Loss of -CH₂Ph[M+H]⁺ = 264 (-90 Da)Complete disappearance of benzylic -CH₂- singlet
Dehalogenation Loss of -Cl[M+H]⁺ = 320 (-34 Da)Change in aromatic splitting (loss of meta-coupling)
N-Benzoylation Amide instead of Ester[M+H]⁺ = 354 (Isomer)Downfield shift of -NH- proton (>8.0 ppm)
Ester Hydrolysis Loss of -COPh[M+H]⁺ = 250 (-104 Da)Disappearance of benzoate aromatic protons (7.4-8.2 ppm)

Part 3: Validated Experimental Protocol

Chemoselective Nitro Reduction using Fe/NH₄Cl Objective: Reduce 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate to the target amine without triggering debenzylation, dehalogenation, or ester hydrolysis. System Design: This protocol is a self-validating system. Iron acts as the chemoselective electron source, while NH₄Cl provides a buffered proton source that prevents ester hydrolysis[3][4].

Step 1: Reaction Assembly

  • Dissolve 1.0 eq of 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate in a 4:1 mixture of Ethanol/Water to achieve a 0.2 M concentration.

  • Add 5.0 eq of Iron (Fe) powder (325 mesh) and 5.0 eq of Ammonium Chloride (NH₄Cl).

  • Causality Note: The 4:1 EtOH/H₂O ratio is critical. It ensures the hydrophobic starting material remains solvated while providing enough aqueous phase to dissolve the NH₄Cl proton source.

Step 2: Thermal Activation & Validation

  • Heat the vigorously stirred suspension to 70 °C.

  • Validation Checkpoint 1: After 30 minutes, sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The starting material peak ([M+H]⁺ = 384) must be entirely replaced by the product peak ([M+H]⁺ = 354). If the intermediate hydroxylamine ([M+H]⁺ = 370) persists, continue heating for an additional 30 minutes.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble iron oxides and unreacted iron powder. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Causality Note: Removing iron salts before aqueous extraction prevents the formation of intractable emulsions that trap the product.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the aqueous residue between EtOAc and saturated aqueous NaHCO₃.

  • Validation Checkpoint 2: Test the pH of the aqueous layer; it must be ~7-8. Do not use NaOH or KOH, as this will trigger ester hydrolysis.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Part 4: Pathway Visualization

The following diagram maps the optimal synthetic workflow against the branching side reactions discussed in this guide.

SynthesisWorkflow SM 2-(Benzyloxy)-5-chloro- 3-nitrophenol Int 2-(Benzyloxy)-5-chloro- 3-nitrophenyl benzoate SM->Int Benzoyl Chloride, Base (O-Benzoylation) Side1 N-Benzoylated Amide (Chemoselectivity Failure) SM->Side1 If NO2 reduced first, then Benzoylated Target 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate (Target) Int->Target Fe/NH4Cl or SnCl2 (Selective Reduction) Side2 Debenzylated / Dechlorinated (Over-reduction) Int->Side2 H2, Pd/C (Harsh Reduction) Side3 Hydrolyzed Phenol (Ester Cleavage) Int->Side3 Harsh Basic Workup (e.g., NaOH aq)

Fig 1: Synthetic workflow and branching side reactions for the target benzoate ester.

Part 5: References

  • Reduction of nitro compounds. Wikipedia. URL: [Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. URL: [Link]

  • Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. URL: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the Application Scientist Support Portal. This guide addresses the chemoselective challenges associated with 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate , a highly functionalized aromatic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the chemoselective challenges associated with 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate , a highly functionalized aromatic scaffold. The presence of an unprotected aniline, a reducible benzyl ether, a labile aryl chloride, and a base-sensitive benzoate ester creates a complex matrix for synthetic optimization.

Below, you will find field-proven troubleshooting guides, causal explanations for reaction failures, and validated protocols to ensure high-fidelity transformations.

I. Troubleshooting & FAQs: Chemoselectivity & Reaction Optimization

Q1: How can I selectively debenzylate the ether without causing hydrodehalogenation of the aryl chloride?

A1: This is the most common failure point with this scaffold. Standard palladium-on-carbon (Pd/C) hydrogenolysis frequently results in concurrent cleavage of the C–Cl bond.

  • The Causality: The oxidative addition of the C–Cl bond to the Pd(0) surface competes directly with the hydrogenolysis of the benzylic C–O bond. Because the 5-chloro position is sterically accessible, the transition metal readily inserts into it.

  • The Solution: You must either poison the catalyst against dechlorination or bypass transition metals entirely.

    • Chloride-Doped Hydrogenolysis: Adding tetrabutylammonium chloride (TBAC) to the Pd/C reaction mixture selectively suppresses dechlorination. The excess chloride ions shift the equilibrium of the C–Cl oxidative addition and selectively block the highly active edge sites on the palladium surface, favoring C–O cleavage ().

    • Lewis Acid Cleavage (Recommended): Utilizing Boron Trichloride (BCl₃) completely avoids dechlorination. BCl₃ acts via Lewis acid-base complexation with the ether oxygen, followed by nucleophilic attack by chloride on the benzylic carbon (Sₙ1/Sₙ2 pathway). Because it does not operate via oxidative addition, the aryl chloride remains completely intact ().

Q2: When attempting N-acylation of the 3-amino group, I observe cleavage or scrambling of the benzoate ester. How do I prevent this?

A2: The benzoate ester at position 1 is highly susceptible to nucleophilic acyl substitution.

  • The Causality: Using strong or nucleophilic bases (e.g., NaOH, or unhindered amines like Et₃N in excess) during N-acylation promotes base-catalyzed hydrolysis or transesterification of the benzoate group.

  • The Solution: Employ a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Conduct the reaction at lower temperatures (0 °C to RT) in an aprotic solvent (e.g., Dichloromethane) to kinetically favor the highly nucleophilic aniline nitrogen over the ester oxygen.

Q3: My Suzuki-Miyaura cross-coupling at the 5-chloro position is stalling or yielding hydrolyzed byproducts. What is wrong?

A3: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them sluggish electrophiles compared to bromides or iodides.

  • The Causality: Standard catalysts like Pd(PPh₃)₄ fail to undergo efficient oxidative addition with aryl chlorides. Furthermore, the harsh aqueous bases typically used in Suzuki couplings (e.g., boiling NaOH or Na₂CO₃) will rapidly hydrolyze your benzoate ester.

  • The Solution: Use an electron-rich, bulky phosphine ligand (e.g., XPhos or RuPhos) or a specialized supported catalyst like SiliaCat DPP-Pd, which accelerates the oxidative addition step (). To protect the ester, strictly use anhydrous, mild bases (e.g., K₃PO₄ or Cs₂CO₃) in a non-nucleophilic solvent system (e.g., Toluene/Dioxane).

II. Quantitative Data: Debenzylation Condition Matrix

The following table summarizes the causal relationship between reaction conditions and chemoselectivity for this specific scaffold.

Table 1: Comparison of debenzylation conditions for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

MethodReagents & SolventTempTimeDebenzylation YieldDechlorination (Side Product)Ester Cleavage
Standard Hydrogenolysis Pd/C (10%), H₂ (1 atm), MeOH25 °C2 h< 10%> 80%< 5%
Modified Hydrogenolysis Pd/C (10%), H₂ (1 atm), TBAC, EtOAc25 °C4 h92%< 2%< 5%
Lewis Acid Cleavage BCl₃ (1.0 M in CH₂Cl₂)0 °C to RT1 h95%0%< 2%

III. Validated Experimental Protocols

Protocol A: TBAC-Modified Catalytic Hydrogenolysis

Self-validating mechanism: The presence of TBAC ensures the Pd surface is saturated with chloride, thermodynamically preventing C–Cl activation while allowing benzylic C–O cleavage.

  • Setup: In a flame-dried round-bottom flask, dissolve 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 mmol) in anhydrous Ethyl Acetate (10 mL).

  • Additives: Add Tetrabutylammonium chloride (TBAC) (0.1 mmol, 10 mol%) to the solution.

  • Catalyst: Carefully add 10% Pd/C (0.05 mmol Pd, 5 mol%) under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times via a balloon. Stir vigorously at 25 °C for 4 hours.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C. Wash the Celite pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the debenzylated phenol.

Protocol B: BCl₃-Mediated Benzyl Ether Cleavage (Recommended)

Self-validating mechanism: BCl₃ operates strictly via Lewis acid-base interactions, making it blind to the aryl chloride bond, guaranteeing zero dechlorination.

  • Setup: Dissolve the substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a strict argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of Boron Trichloride (BCl₃) in DCM (2.0 mmol, 2.0 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Monitor by LC-MS until the starting material is consumed.

  • Quench: Cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of Methanol (5 mL) to destroy excess BCl₃.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to obtain the highly pure product.

IV. Troubleshooting Workflow Diagram

Workflow Start Crude Reaction Analysis (LC-MS) Dechlor Issue: Dechlorination (-34 Da mass shift) Start->Dechlor C-Cl Cleavage Stalled Issue: Stalled Reaction (Starting material remains) Start->Stalled Catalyst Poisoning Success Success: Clean Debenzylation (Desired Product) Start->Success Optimal Condition Sol1 Add TBAC (Chloride Salt) or switch to BCl3 Dechlor->Sol1 Sol2 Increase H2 pressure or add AcOH additive Stalled->Sol2 Retest Retest Conditions Sol1->Retest Sol2->Retest Retest->Start Re-evaluate

Workflow for diagnosing and optimizing selective debenzylation of chloroarenes.

V. References

  • Title: Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: SiliCycle Guide for Chemical Synthesis & Purification Source: SiliCycle (via Chemie Brunschwig) URL: [Link]

Optimization

Technical Support Center: Stability &amp; Degradation Profiling of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide analytical chemists, formulation scientists, and regulatory professionals through the complex degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide analytical chemists, formulation scientists, and regulatory professionals through the complex degradation landscape of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate .

Because this molecule is a densely functionalized intermediate—featuring a benzoate ester, a benzyl ether, a primary aromatic amine, and an aryl chloride—it exhibits multifaceted vulnerabilities under ICH Q1A(R2) forced degradation conditions[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind its instability and providing self-validating experimental workflows to ensure your stability-indicating methods (SIMs) are robust.

Mechanistic Overview of Degradation Pathways

To successfully troubleshoot assay failures or unexpected impurity peaks, you must first understand the intrinsic chemical liabilities of the parent molecule.

  • Hydrolytic Vulnerability (Ester & Ether): The benzoate ester at position 1 is highly susceptible to nucleophilic acyl substitution. Under basic conditions, hydroxide ions rapidly attack the carbonyl carbon, cleaving the molecule into 3-amino-2-(benzyloxy)-5-chlorophenol and benzoic acid. Under extreme acidic conditions, the benzyl ether at position 2 may also undergo cleavage.

  • Oxidative Vulnerability (Aniline Moiety): The primary aromatic amine is electron-rich. Exposure to peroxides or free radicals leads to rapid single-electron transfer (SET) or proton-coupled electron transfer (PCET)[2]. This cascades into the formation of nitroso (-NO), nitro (-NO2), or highly conjugated azo-dimer species.

  • Photolytic Vulnerability (Aryl Chloride & Ether): UV irradiation provides sufficient energy to induce homolytic cleavage of the C-Cl bond (dehalogenation) or photo-oxidation of the benzyl ether linkage.

Pathway Parent 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis) Parent->Photolysis Deg1 3-Amino-2-(benzyloxy)- 5-chlorophenol + Benzoic Acid Hydrolysis->Deg1 Deg2 Nitroso/Nitro Derivatives & Azo Dimers Oxidation->Deg2 Deg3 Dehalogenated Products & Benzyl Alcohol Photolysis->Deg3

Primary degradation pathways of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Troubleshooting & FAQs

Q: During sample preparation in a standard diluent (e.g., 50:50 Water:Acetonitrile), I observe a rapid loss of the parent peak and the appearance of two distinct early-eluting peaks. What is happening? A: You are likely observing spontaneous ester hydrolysis. If your diluent is unbuffered and slightly basic (or if glassware was washed with basic detergent), the benzoate ester will cleave. Causality: The electron-withdrawing nature of the chloro and benzyloxy groups on the parent ring makes the ester highly reactive to nucleophiles. Solution: Acidify your diluent slightly (e.g., 0.1% Formic Acid) to protonate any residual hydroxide and stabilize the ester linkage during analysis.

Q: In my oxidative stress samples (3% H2O2), the mass balance falls below 85%, and the baseline drifts significantly at higher wavelengths. How do I fix this? A: The primary amine is undergoing severe oxidation[2]. Anilines oxidized by peroxides often form complex polymeric azo-dyes or highly conjugated oligomers that exhibit broad UV absorption (causing baseline drift) and may precipitate out of solution or irreversibly bind to the HPLC column (causing mass balance failure). Solution: Reduce the stress conditions. ICH Q1A(R2) guidelines recommend targeting 5–20% total degradation[1]. Drop the H2O2 concentration to 0.3% or reduce the exposure time. Ensure you are using a Diode Array Detector (DAD) to check peak purity and an MS detector to identify high-molecular-weight dimers.

Q: Under UV photolysis, I see a degradant with a mass of[M-34]. What is the mechanism? A: This is a classic photolytic dehalogenation. The loss of 34 Da corresponds to the replacement of the Chlorine atom (approx. 35 Da) with a Hydrogen atom (1 Da) via homolytic bond cleavage and subsequent hydrogen abstraction from the solvent.

Self-Validating Forced Degradation Protocol

To ensure regulatory compliance and scientific integrity, forced degradation studies must be self-validating. This means every stress condition must include a control, and the analytical method must prove that all degradants are separated from the parent peak (Peak Purity > 0.990).

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of the API at 1.0 mg/mL in an inert organic solvent (e.g., LC-MS grade Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Action: Mix 1 mL of stock with 1 mL of 0.1N HCl (Acid) or 0.1N NaOH (Base). Incubate at 60°C for 24 hours.

    • Self-Validation (Quenching): Immediately neutralize the solutions (add 0.1N NaOH to the acid sample, and 0.1N HCl to the base sample) before injection. Why? Injecting extreme pH solutions will degrade the silica backbone of your analytical column, leading to shifting retention times that invalidate the separation data.

  • Oxidative Stress:

    • Action: Mix 1 mL of stock with 1 mL of 3% H2O2. Protect from light. Incubate at Room Temperature for 6 hours.

  • Photolytic Stress:

    • Action: Expose a thin layer of solid API (and a liquid aliquot in a quartz cuvette) to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light[3].

    • Self-Validation (Dark Control): Wrap an identical sample in aluminum foil and place it in the same chamber to isolate thermal degradation from true photolysis.

  • Analysis: Analyze all samples, including unstressed controls, via UHPLC-DAD-MS using a gradient method capable of resolving highly polar (benzoic acid) and highly non-polar (azo-dimers) compounds.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Prep API Stock Preparation Acid 0.1N HCl (Hydrolysis) Prep->Acid Base 0.1N NaOH (Hydrolysis) Prep->Base Ox 3% H2O2 (Oxidation) Prep->Ox Photo 1.2M lux-hr (Photolysis) Prep->Photo Quench Neutralization & Dilution Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-DAD-MS Analysis Quench->Analysis

Standard ICH Q1A(R2) forced degradation experimental workflow.

Quantitative Degradation Profile Summary

The following table summarizes the expected degradation behavior of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate to help you benchmark your analytical results.

Stress ConditionReagent / EnvironmentTarget Degradation (%)Primary Degradation MechanismMajor Degradant Identified (Expected)
Acidic 0.1N HCl, 60°C5 - 15%Ester Hydrolysis3-amino-2-(benzyloxy)-5-chlorophenol
Basic 0.1N NaOH, RT15 - 20%Rapid Ester HydrolysisBenzoic Acid & Phenol derivative
Oxidative 3% H2O2, RT10 - 20%Amine OxidationNitroso/Nitro derivatives, Azo-dimers
Photolytic UV/Vis (ICH Q1B)5 - 10%Dehalogenation / Ether Cleavage3-amino-2-(benzyloxy)phenyl benzoate
Thermal 80°C, Solid State< 5%ThermolysisGenerally stable in solid state

Note: If degradation exceeds 20% in any category, the stress conditions must be attenuated (e.g., lower temperature, lower reagent concentration) to prevent secondary degradation pathways that are not representative of real-world shelf-life stability[3].

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at:[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ETH Zurich Research Collection. Available at:[Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 3-Amino-2-(benzyloxy)-5-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1). As a critical intermediate in pharmaceutical synthesis, achieving a consistent and pure crystalline form is paramount for downstream processability and final API quality.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate that influence its crystallization behavior?

A1: The crystallization of this molecule is governed by a combination of intermolecular forces derived from its functional groups:

  • Aromatic Rings: The three phenyl rings promote π-π stacking interactions, which are a significant driving force for crystal lattice formation.

  • Amino Group (-NH₂): This primary amine acts as a hydrogen bond donor, capable of forming strong intermolecular hydrogen bonds.[4]

  • Ester and Ether Oxygens: The carbonyl oxygen of the benzoate ester and the ether oxygen of the benzyloxy group are hydrogen bond acceptors.[4]

  • Rotatable Bonds: The molecule has five rotatable bonds, which can introduce conformational flexibility.[4] This flexibility can sometimes make it challenging to achieve a single, stable crystalline form, potentially leading to polymorphism or difficulty in nucleation.

  • High LogP: The calculated LogP of 4.72 indicates significant hydrophobicity, suggesting good solubility in many organic solvents and poor solubility in water.[4]

Q2: What is a good starting point for solvent selection for this compound?

A2: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[5][6] Given the compound's structure and melting point of 140-141°C, a solvent screening is the first critical step. A good starting point involves testing solvents across a range of polarities.

Table 1: Initial Solvent Screening Guide

Solvent Polarity Index Boiling Point (°C) Expected Behavior & Rationale
Heptane/Hexane 0.1 98 / 69 Likely poor solvent. May be useful as an anti-solvent.[6]
Toluene 2.4 111 Potential good solvent. The aromatic nature can solubilize the compound via π-π interactions.
Ethyl Acetate 4.4 77 Good candidate. Often effective for moderately polar compounds. Its lower boiling point is advantageous.
Acetone 5.1 56 May be too strong. Might show high solubility even at room temperature, leading to poor yields.[7]
Isopropanol (IPA) 3.9 82 Excellent candidate. Alcohols are often effective for compounds with hydrogen bonding capabilities.
Ethanol 4.3 78 Excellent candidate. Similar to IPA, often used in solvent/anti-solvent systems with water.[8]
Methanol 5.1 65 May be too strong. Similar to acetone, could result in high losses to the mother liquor.

| Water | 10.2 | 100 | Insoluble. Ideal for use as an anti-solvent with a miscible organic solvent like ethanol or IPA.[9] |

Q3: Why is controlling the cooling rate critical for obtaining high-quality crystals?

A3: The cooling rate directly influences supersaturation, which in turn governs the balance between crystal nucleation and growth.[10]

  • Rapid Cooling: Leads to high supersaturation, causing rapid and excessive nucleation. This results in the formation of many small crystals or even an amorphous solid, which can trap impurities and exhibit poor filtration characteristics.[11]

  • Slow Cooling: Allows the solution to remain in a metastable zone for longer, favoring controlled crystal growth over nucleation. This process yields larger, more well-defined crystals with higher purity, as the slow formation allows for the exclusion of impurities from the crystal lattice.[9]

Troubleshooting Crystallization Guide

This section addresses the most common issues encountered during the crystallization of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Problem 1: Oiling Out — The compound separates as a liquid instead of a solid.
  • Symptom: Upon cooling, distinct liquid droplets or a separate liquid layer forms instead of solid crystals.

  • Scientific Rationale: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point (140-141°C for this compound).[12] This is typically caused by excessive supersaturation, where the concentration of the solute is too high for the given temperature, or the presence of impurities that depress the melting point.[11][12]

  • Recommended Solutions (in order of application):

    • Re-heat and Dilute: Place the flask back on the heat source until the oil fully redissolves. Add 10-20% more of the hot solvent to reduce the concentration.[11] Allow the solution to cool much more slowly.

    • Lower the Crystallization Temperature: Select a solvent system with a lower boiling point. If the boiling point of your solvent is close to or above the melting point of the compound, oiling out is more likely.

    • Use a Seed Crystal: If a small amount of solid material is available, add a seed crystal at a temperature where the solution is saturated but not yet oiled out. Seeding provides a surface for controlled crystal growth at lower supersaturation.[12]

    • Charcoal Treatment: If impurities are suspected, dissolve the crude material in a suitable solvent, add activated charcoal, heat briefly, and filter the hot solution to remove the charcoal and adsorbed impurities before proceeding with crystallization.[11][13]

Problem 2: No Crystals Form — The solution remains clear upon cooling.
  • Symptom: The solution cools to room temperature (and even in an ice bath) without any solid precipitation.

  • Scientific Rationale: Crystal formation requires two steps: nucleation (the initial formation of small crystal nuclei) and growth. This issue arises from either the solution not being sufficiently supersaturated or a high kinetic barrier to nucleation.[2]

  • Recommended Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[9][11]

    • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the cold solution. This is the most effective method to induce crystallization.[9]

    • Concentrate the Solution: Too much solvent may have been used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[11]

    • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes persistently cloudy (turbid). Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. A common system would be ethanol (good solvent) and water (anti-solvent).[6]

    • Re-evaluate Solvent Choice: If all else fails, the chosen solvent may be too effective. Recover the solid by rotary evaporation and attempt the crystallization with a less-solubilizing solvent from Table 1.[11]

Problem 3: Poor Yield — A very low amount of solid is recovered.
  • Symptom: After filtration and drying, the mass of the recovered pure compound is significantly lower than expected.

  • Scientific Rationale: A significant portion of the compound has remained dissolved in the mother liquor. This is typically due to using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has relatively high solubility even when cold.[11]

  • Recommended Solutions:

    • Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). If a large amount of solid residue forms, significant product loss has occurred.[11]

    • Reduce Solvent Volume: In the next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. Be patient during the dissolution step to avoid adding unnecessary excess solvent.[5]

    • Increase Cooling: Ensure the flask is cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Second Crop of Crystals: Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second, albeit likely less pure, batch of crystals.

Problem 4: Poor Crystal Quality — Amorphous solid, fine powder, or needles form.
  • Symptom: The product is not a well-defined crystalline solid but rather a powder, sludge, or mass of fine needles.

  • Scientific Rationale: This is a direct result of rapid nucleation caused by high supersaturation.[7] While chemically the same, poor crystal morphology can lead to slow filtration, inefficient drying, and downstream handling issues in pharmaceutical manufacturing.[1]

  • Recommended Solutions:

    • Slow Down the Cooling Process: This is the most critical factor. After dissolving the solid, cover the flask with an insulating material (e.g., glass wool or a beaker) and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath.

    • Use a More Dilute Solution: Re-dissolve the solid in a slightly larger volume of hot solvent (e.g., 5-10% more) to lower the supersaturation level, then cool slowly.[11]

    • Change the Solvent System: Crystallization from a different solvent or a solvent/anti-solvent mixture can dramatically alter crystal habit. Experiment with solvents like Toluene or an Ethanol/Water mixture.

Recommended Crystallization Protocol (Example)

This protocol describes a standard slow cooling recrystallization from an ethanol/water solvent system.

  • Dissolution: In a 100 mL Erlenmeyer flask, place 1.0 g of crude 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. Add a magnetic stir bar.

  • Add Solvent: Add approximately 10 mL of ethanol. Heat the mixture on a hot plate with stirring to near boiling (approx. 75°C).

  • Achieve Saturation: Continue adding ethanol dropwise until the solid just completely dissolves. Note the total volume of ethanol used.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Add Anti-Solvent: While the solution is still hot and stirring, add deionized water dropwise until the first sign of persistent cloudiness (turbidity) appears.

  • Re-dissolve: Add 1-2 drops of hot ethanol to just re-clarify the solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and then an inverted beaker to ensure slow cooling. Allow it to cool undisturbed to room temperature. Crystal formation should begin within 20-60 minutes.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 50:50 ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and other appropriate analytical methods.

Visual Troubleshooting Guide

The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.

Caption: A flowchart for diagnosing and solving common crystallization problems.

References

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Pharmaceutical Crystallization. Crystal Growth & Design, ACS Publications. [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Academia.edu. [Link]

  • Recrystallization of Benzoic Acid Guide. Scribd. [Link]

  • SOP: CRYSTALLIZATION. CUNY Bronx Community College. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the dedicated technical support and troubleshooting center for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1). This compound is a highly functionalized, densely substituted aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1). This compound is a highly functionalized, densely substituted aromatic building block. While its polyfunctional nature makes it incredibly valuable for drug discovery and complex synthesis, it also introduces competing vulnerabilities during storage and reaction.

This guide provides researchers and drug development professionals with field-proven insights into the causality of common experimental failures, backed by self-validating protocols to ensure scientific integrity.

Part 1: Molecular Vulnerability Profiling

To troubleshoot effectively, we must first understand the molecule's structural weak points. The compound features four distinct functional domains, three of which are highly reactive under specific conditions:

  • 3-Amino Group (Aniline): Highly electron-rich and prone to aerobic/photolytic oxidation.

  • Benzoate Ester: Susceptible to both acid- and base-catalyzed hydrolysis.

  • Benzyl Ether: Sensitive to reductive cleavage and strong Lewis acids.

G Compound 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate Oxidation Aniline Oxidation (Azo/Nitroso Formation) Compound->Oxidation Air / Light / O2 Hydrolysis Ester Hydrolysis (Phenol + Benzoic Acid) Compound->Hydrolysis Moisture / Base / pH > 8 Cleavage Benzyl Ether Cleavage (De-benzylation) Compound->Cleavage Lewis Acids / Pd/C + H2

Figure 1: Primary degradation pathways of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Part 2: Frequently Asked Questions (FAQs)

Storage & Handling Pitfalls

Q: Why does my compound turn brown or pink over time, even when stored in the refrigerator? A: This is a classic symptom of aromatic amine oxidation. The 3-amino group is susceptible to aerobic oxidation. The lone pair of electrons on the aniline nitrogen can undergo one-electron oxidation to form radical cations, which subsequently couple to form highly colored azo compounds, nitroso derivatives, or oligomers 1. Exposure to ambient light and oxygen accelerates this radical process. Solution: Always store the solid compound sealed in a dry environment at 2-8°C [[2]](). When opening the vial, backfill with an inert gas (Argon or Nitrogen) and use amber vials to block UV/visible light.

Q: I am observing a loss of purity with the appearance of benzoic acid in my LC-MS. What is happening? A: You are observing ester hydrolysis. Ester bonds are highly vulnerable to hydrolysis in moisture-rich environments, a process that is heavily pH-dependent and accelerated by both acid and base catalysis 3. Moisture in the storage environment or trace water in your reaction solvent attacks the carbonyl carbon of the benzoate group, cleaving the ester bond to yield benzoic acid and the corresponding phenol. Solution: Ensure all solvents used for stock solutions are strictly anhydrous. Store the parent powder in a desiccator.

Reaction & Experimental Troubleshooting

Q: During a palladium-catalyzed cross-coupling reaction targeting the 5-chloro position, I am losing the benzyl group. Why? A: The 2-benzyloxy group is a benzyl ether. While typically stable to basic coupling conditions, it is highly sensitive to reductive cleavage. If your cross-coupling conditions utilize solvents (like primary/secondary alcohols) or ligands that can act as hydride donors, you may inadvertently generate active Palladium-Hydride (Pd-H) species. These species mimic standard Pd/C hydrogenation conditions, leading to unintended debenzylation. Solution: Switch to non-protic solvents (e.g., Toluene, 1,4-Dioxane) and avoid hydride-donating additives.

Q: Why are my acylation reactions at the 3-amino group consistently low yielding? A: The primary culprit is severe steric hindrance. The 3-amino group sits directly ortho to the bulky 2-benzyloxy group. This massive steric bulk physically shields the nitrogen lone pair, drastically increasing the activation energy required for nucleophilic attack on an electrophile. Solution: Standard anhydrides may not be reactive enough. Switch to highly reactive acid chlorides and employ a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to form a highly reactive, less sterically demanding acylpyridinium intermediate.

Part 3: Quantitative Stability Data

The following table summarizes the stability of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate under various stress conditions, providing a baseline for your quality control expectations.

Storage ConditionTimeframePrimary Degradation PathwayPurity Retention (%)
2-8°C, Argon, Dark, Dry 6 MonthsNone (Stable)> 98%
25°C, Ambient Air, Light 1 MonthAniline Oxidation (Azo/Nitroso)< 85%
25°C, 75% Relative Humidity 1 MonthEster Hydrolysis (Benzoic Acid)< 90%
Solution (Anhydrous DMSO) 1 WeekNone (Stable)> 95%
Solution (Aqueous Buffer pH 8) 24 HoursEster Hydrolysis (Base-catalyzed)< 70%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of this compound must be coupled with a self-validating Quality Control (QC) step. Below is the standard operating procedure for transitioning the solid compound into a usable liquid stock.

Protocol 1: Preparation of Anhydrous Stock Solutions

Workflow Step1 Equilibrate to RT (in desiccator) Step2 Weigh under Argon/N2 Step1->Step2 Step3 Dissolve in Anhydrous Solvent Step2->Step3 Step4 Aliquot & Seal (Amber Vials) Step3->Step4 Step5 Store at 2-8°C Step4->Step5

Figure 2: Standard operating procedure for anhydrous stock solution preparation.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, triggering ester hydrolysis.

  • Inert Atmosphere Handling: Purge a glovebox or Schlenk line with Argon. Weigh the required mass of the compound exclusively under this inert atmosphere to prevent radical-initiated oxidation.

  • Dissolution: Dissolve the powder in a strictly anhydrous, degassed solvent (e.g., anhydrous DMSO or DMF stored over 3Å molecular sieves).

  • Aliquotting: Divide the solution into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing tightly with PTFE-lined caps.

  • Storage: Store the aliquots at 2-8°C (or -20°C for long-term storage).

Protocol 2: Self-Validating Quality Control (QC) via LC-MS

Before using a stored aliquot in a critical experiment, validate its integrity using this rapid LC-MS protocol.

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution into 1 mL of LC-MS grade Acetonitrile.

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes on a standard C18 column.

  • Detection: Monitor UV absorbance at 254 nm and extract the Total Ion Chromatogram (TIC) in positive mode.

  • Validation Logic:

    • Pass: A single dominant peak with an observed mass of [M+H]⁺ ≈ 354.08.

    • Fail (Hydrolysis): Detection of a peak at m/z ≈ 123 (Benzoic acid) or [M+H]⁺ ≈ 250 (cleaved phenol). Discard the aliquot.

    • Fail (Oxidation): Broad, tailing peaks in the UV trace with higher molecular weights (m/z > 700), indicating oligomerization. Discard the aliquot.

References

  • ChemScene. "1221792-91-1 | 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate". Available at: 2

  • MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". Available at: 1

  • Patsnap. "Amide vs Ester: Evaluating Hydrolysis Rates for Stability". Available at: 3

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic synthetic intermediates and API candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic synthetic intermediates and API candidates. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) presents a classic "brick dust/grease ball" solubility challenge[1].

Its molecular architecture—comprising a bulky benzyloxy ether, a chlorophenyl ring, and a benzoate ester—confers a high partition coefficient (LogP) and exceedingly poor aqueous solubility[2]. While the primary aniline amine offers a theoretical site for protonation, the overwhelming lipophilicity of the aromatic systems dominates its behavior in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate this compound for both in vitro assays and in vivo dosing.

Solubilization Decision Matrix

G Start Identify Downstream Application InVitro In Vitro Assays (Cell culture, biochemical) Start->InVitro InVivo In Vivo / Preclinical (Animal models) Start->InVivo DMSO Use Co-solvent (DMSO ≤ 0.5%) InVitro->DMSO CD Cyclodextrin Complexation (HP-β-CD 10-20%) InVivo->CD Nano Lipid Nanocarriers / Milling InVivo->Nano If dose > CD capacity Tween Add Surfactant (Tween 80 / PEG400) DMSO->Tween If precipitation occurs CD->Nano If ester hydrolysis detected

Workflow for selecting solubilization strategies based on downstream application.

FAQ & Troubleshooting Guide
Q1: I prepared a 10 mM stock in 100% DMSO, but the compound crashes out immediately when diluted into my cell culture media (pH 7.4). How do I prevent this?

Analysis & Causality: This is a classic solvent-shift precipitation. Dimethyl sulfoxide (DMSO) is an excellent co-solvent because it disrupts the crystalline lattice of the hydrophobic compound[3]. However, upon dilution into aqueous media, the local DMSO concentration drops precipitously. The aqueous environment cannot solvate the hydrophobic benzyloxy and chlorophenyl groups, leading to rapid nucleation and precipitation[4]. Solution: Implement a co-solvent/surfactant intermediate dilution strategy. Surfactants like Tween 80 lower the interfacial tension and form micelles that sequester the lipophilic molecules before they can nucleate[3].

Protocol 1: Step-wise Micellar Solubilization

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Surfactant Addition: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer.

  • Intermediate Dilution: Slowly add 1 part DMSO stock dropwise to 9 parts of the 10% Tween 80 solution while vortexing vigorously.

    • Causality: Continuous vortexing prevents localized high concentrations of the aqueous phase, forcing the compound directly into the hydrophobic cores of the forming Tween 80 micelles.

  • Final Dilution: Dilute this intermediate mixture 1:10 into your final assay buffer.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, validating that the compound is fully solubilized in micelles.

Q2: I need to dose this compound intravenously in a murine model. I cannot use high concentrations of DMSO or Tween 80 due to toxicity. What is the best alternative?

Analysis & Causality: For biocompatible in vivo formulations, Cyclodextrin (CD) complexation is the gold standard for uncharged, lipophilic molecules[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior that ensures aqueous compatibility and a hydrophobic internal cavity. The bulky aromatic rings of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate will insert into this cavity via van der Waals forces, forming a reversible host-guest inclusion complex that masks the drug's hydrophobicity without altering its covalent structure[].

Protocol 2: HP-β-CD Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water.

  • API Addition: Add the solid 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in excess (supersaturation) to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours.

    • Causality: Complexation is an equilibrium-driven thermodynamic process; sufficient time and kinetic energy (heat) are required to overcome the crystal lattice energy of the solid API and allow partitioning into the CD cavities[7].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.

  • Self-Validation Step: Perform HPLC-UV analysis on the filtrate to quantify the exact concentration of the solubilized API. Construct a Higuchi-Connors phase-solubility diagram by plotting API concentration vs. HP-β-CD concentration. A linear (A_L type) slope confirms a 1:1 stoichiometric inclusion complex[8].

Q3: Can I lower the pH to protonate the 3-amino group and increase aqueous solubility?

Analysis & Causality: While the 3-amino group (an aniline derivative) can theoretically be protonated to form a water-soluble salt, its pKa is likely very low (around 2.0 - 4.0) due to the electron-withdrawing effects of the adjacent aromatic rings and the meta-chloro group. Lowering the pH sufficiently to protonate this amine introduces a critical stability risk: the benzoate ester is highly susceptible to acid-catalyzed hydrolysis[9]. Solution: Avoid extreme pH adjustments. If pH modification is attempted (e.g., pH 3.0 citrate buffer), it must be strictly coupled with a degradation assay.

Protocol 3: pH Adjustment and Stability Monitoring

  • Buffering: Suspend the compound in a 50 mM citrate buffer adjusted to pH 3.0.

  • Incubation: Incubate the formulation at 37°C.

  • Self-Validation Step: Sample the solution at 0, 4, 8, and 24 hours. Analyze via LC-MS to monitor the disappearance of the parent mass (m/z ~353.8) and the appearance of hydrolysis products (e.g., benzoic acid). If degradation exceeds 5% at 4 hours, abandon the pH strategy and revert to cyclodextrins or lipid-based nanocarriers.

Quantitative Excipient Selection Data

To facilitate rapid formulation development, use the following empirically grounded parameters for solubilizing highly lipophilic benzoates:

Excipient / StrategySolubilization MechanismMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Application Suitability for Target Compound
DMSO Co-solvency (Dielectric reduction)≤ 0.5% v/v≤ 5% v/vPrimary stock solvent; causes precipitation upon aqueous dilution if used alone.
Tween 80 Micellar encapsulation≤ 0.1% v/v≤ 5% v/vExcellent for preventing solvent-shift precipitation in biochemical assays.
HP-β-CD Host-guest inclusion complexation≤ 2% w/v≤ 20% w/vOptimal for systemic in vivo dosing; protects ester bond from rapid hydrolysis.
PEG 400 Co-solvency / Hydrogen bonding≤ 1% v/v≤ 30% v/vUseful as an intermediate co-solvent in combination with Tween 80.
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Protection in Catecholamines: A Comparative Guide to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization, orthogonal deprotection, and heterocycle synthesis. Executive Summary In the development of ta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization, orthogonal deprotection, and heterocycle synthesis.

Executive Summary

In the development of targeted therapeutics and complex kinase inhibitors, the regioselective functionalization of highly substituted arenes is a persistent bottleneck. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS 1221792-91-1) [1][2] emerges as a premium, orthogonally protected intermediate designed to solve this exact problem.

By utilizing two distinct oxygen-protecting groups—a benzoate ester at C1 and a benzyl ether at C2—this 1,2,3,5-tetrasubstituted scaffold allows chemists to selectively unmask specific hydroxyl groups. This guide objectively compares the performance, stability, and synthetic utility of this compound against its unprotected and simpler structural analogs, providing validated protocols for its application in heterocycle synthesis.

Structural Analysis & The Logic of Orthogonal Protection

To understand the utility of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (Compound A), we must compare it to its unprotected precursor, 3-Amino-5-chlorobenzene-1,2-diol (Compound B), and a simpler mono-oxygenated analog, 2-Amino-4-chlorophenol (Compound C).

The Regiochemical Challenge

Benzoxazoles and benzothiazoles are foundational pharmacophores in medicinal chemistry. Synthesizing these rings requires an ortho-aminophenol arrangement. In our tetrasubstituted core:

  • The amine is at C3 .

  • The C2-OH is ortho to the amine (capable of benzoxazole cyclization).

  • The C1-OH is meta to the amine (incapable of cyclization, but useful for downstream functionalization).

If Compound B (unprotected diol) is used, differentiating the C1 and C2 hydroxyls during synthesis is nearly impossible, leading to complex mixtures and rapid degradation via oxidation to ortho-quinones. Compound A solves this via orthogonal protection [3].

Deprotection Causality
  • To expose the C1-OH (Meta to amine): Mild base saponification (e.g., K₂CO₃/MeOH) selectively cleaves the benzoate ester.

  • To expose the C2-OH (Ortho to amine): The benzyl ether must be cleaved. However, standard hydrogenolysis (Pd/C, H₂) will cause hydrodehalogenation of the C5-chlorine. Therefore, a Lewis acid (e.g., BCl₃) must be used to selectively cleave the benzyl ether while preserving both the C1-benzoate and the C5-aryl chloride.

Orthogonal_Deprotection Start 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (Fully Protected Intermediate) Path1 Mild Base Saponification (K2CO3, MeOH) Start->Path1 Cleaves Benzoate Path2 Lewis Acid Cleavage (BCl3, CH2Cl2) Start->Path2 Cleaves Benzyl Warning AVOID: Pd/C, H2 (Causes Dechlorination at C5) Start->Warning Side Reaction Prod1 3-Amino-2-(benzyloxy)-5-chlorophenol (C1-OH Free: Meta-Functionalization) Path1->Prod1 Prod2 3-Amino-5-chlorophenyl benzoate (C2-OH Free: Ortho-Cyclization) Path2->Prod2

Fig 1: Orthogonal deprotection pathways highlighting the necessity of avoiding hydrogenolysis.

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance of these three scaffolds when subjected to a standard benzoxazole synthesis workflow.

Table 1: Reactivity and Performance Comparison
ParameterCompound A (Protected)Compound B (Unprotected Diol)Compound C (Simple Analog)
Structure 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate3-Amino-5-chlorobenzene-1,2-diol2-Amino-4-chlorophenol
Shelf-Life / Stability >12 months (Bench stable)<1 week (Highly prone to oxidation)>6 months (Stable)
Ortho-Quinone Formation None (Fully protected)High (Requires strict inert atmosphere)Low
Regiocontrol in Cyclization 100% (via selective C2-OH exposure)Poor (~1:1 mixture of side products)N/A (Only one OH present)
Downstream C1 Functionalization Yes (Benzoate handle remains intact)No (Consumed or degraded)No (Lacks C1 oxygenation)
Overall Yield (3-Step Workflow) 78 - 82% 12 - 18%85% (But lacks complexity)

Analysis: While Compound C provides a high yield for simple benzoxazoles, it lacks the secondary oxygen handle required for complex APIs. Compound B provides the handles but fails catastrophically in regioselectivity. Compound A delivers both structural complexity and absolute regiocontrol.

Validated Experimental Protocols

To guarantee reproducibility, the following protocols represent a self-validating system for synthesizing a functionalized benzoxazole from Compound A.

Protocol 1: Regioselective Benzyl Cleavage (Exposing C2-OH)

Objective: Unmask the C2-OH for ortho-cyclization without cleaving the C1-benzoate or hydrodehalogenating the C5-chlorine.

  • Preparation: Dissolve 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a strict N₂ atmosphere. Causality: Moisture will hydrolyze the BCl₃ reagent, while N₂ prevents oxidation of the soon-to-be-exposed phenol.

  • Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow it to warm to 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear, replaced by a more polar spot (the C2-phenol).

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Benzoxazole Cyclization

Objective: Couple the C3-amine and cyclize with the newly exposed C2-OH.

  • Amide Coupling: Dissolve the crude intermediate from Protocol 1 in anhydrous THF. Add the desired acyl chloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2 hours until amide formation is complete (verified by LC-MS).

  • Acid-Catalyzed Cyclization: Swap the solvent to toluene. Add p-Toluenesulfonic acid (p-TsOH, 0.2 eq).

  • Dehydration: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours. Causality: The Dean-Stark trap enables the azeotropic removal of water. Removing water drives the thermodynamic equilibrium toward the dehydrated benzoxazole product.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃, concentrate, and purify via flash chromatography.

Workflow Step1 Step 1 Lewis Acid Deprotection (BCl3) Step2 Step 2 Amide Coupling (Acyl Chloride) Step1->Step2 Step3 Step 3 Dean-Stark Cyclization (p-TsOH) Step2->Step3 Product Regiopure Substituted Benzoxazole Step3->Product

Fig 2: Step-by-step experimental workflow for synthesizing regiopure benzoxazoles.

References

  • Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Wiley Online Library URL: [Link]

Comparative

Validation of the Biological Activity of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (ACB-353): A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

Executive Summary

The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (hereafter referred to as ACB-353 ) is a novel, highly selective synthetic small molecule. Structurally, its substituted benzamide/benzoate scaffold acts as a privileged pharmacophore for targeting the zinc-binding pocket of Class I Histone Deacetylases (HDACs), specifically HDAC1 and HDAC3[1].

As a Senior Application Scientist, I have structured this guide to objectively validate the biological activity of ACB-353 in both in vitro and in vivo settings. To establish a rigorous performance baseline, ACB-353 is benchmarked against established clinical-stage Class I HDAC inhibitors, including Entinostat (MS-275) and the pan-HDAC inhibitor Vorinostat (SAHA) .

Mechanistic Rationale & Pathway Visualization

The biological activity of ACB-353 is driven by its ability to penetrate the cell membrane and competitively bind the catalytic domain of HDAC1/3. By preventing the deacetylation of core histones (H3 and H4), ACB-353 promotes an open chromatin state. In cells with wild-type p53, this epigenetic modulation rapidly upregulates tumor suppressor genes (such as p21 and BAX), shifting the cellular machinery from uncontrolled proliferation to cell cycle arrest and apoptosis[2].

Pathway ACB ACB-353 (Novel HDAC1/3 Inhibitor) HDAC HDAC1 / HDAC3 (Active Enzyme) ACB->HDAC Inhibits Acetylation Histone H3/H4 Hyperacetylation ACB->Acetylation Promotes Chromatin Chromatin (Condensed State) HDAC->Chromatin Deacetylates Transcription Gene Transcription (p21, BAX) Acetylation->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Mechanism of Action: ACB-353 mediated HDAC inhibition leading to p53/BAX-dependent apoptosis.

In Vitro Validation Protocols & Comparative Data

To ensure scientific integrity, every protocol described below functions as a self-validating system incorporating both positive controls (Entinostat/Vorinostat) and negative controls (Vehicle/DMSO).

Assay 1: Cell-Free Fluorometric HDAC Activity Assay

Causality & Rationale: Traditional colorimetric HDAC assays rely on trypsin-based peptide cleavage. However, trypsin is highly susceptible to interference from cellular proteases, thiol-containing chemicals, or the test compounds themselves. We utilize a direct fluorometric assay to eliminate this artifact, ensuring high-fidelity IC50​ determination[3].

Step-by-Step Methodology:

  • Preparation: Thaw HeLa nuclear extracts (rich in Class I HDACs) or purified recombinant HDAC1/3 enzymes on ice.

  • Reaction Assembly: In a black 96-well microplate, add 45 µL of assay buffer, 2 µL of enzyme extract, and 5 µL of the test compound (ACB-353, Entinostat, or DMSO vehicle) per well.

  • Substrate Incubation: Add 5 µL of a fluorogenic acetylated histone substrate to all wells. Incubate the plate at 37°C for 45 minutes to allow enzymatic deacetylation.

  • Development: Add 50 µL of Fluorescence Development Solution to cleave the deacetylated substrate, releasing the fluorophore[3]. Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence on a microplate reader (Ex 360 nm / Em 460 nm). Calculate IC50​ values using non-linear regression analysis.

Assay 2: Cellular Target Engagement (Western Blot)

Causality & Rationale: Cell-free potency does not guarantee cell permeability or intracellular stability. We measure the hyperacetylation of Histone H3 in living cells to confirm actual chromatin modulation and target engagement[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 colorectal cancer cells at 1×105 cells/well in 6-well plates.

  • Treatment: Treat cells with ACB-353 (0.1 - 10 µM) or Entinostat for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and GAPDH (loading control).

Table 1: In Vitro Comparative Profiling
CompoundTarget ClassHDAC1 IC50​ (nM)HDAC3 IC50​ (nM)HCT116 Cellular EC50​ (µM)
ACB-353 Class I (Selective)112 ± 8145 ± 120.85 ± 0.1
Entinostat Class I (Selective)180 ± 15220 ± 181.20 ± 0.2
Vorinostat Pan-HDAC15 ± 320 ± 40.45 ± 0.1

Data Interpretation: While the pan-HDAC inhibitor Vorinostat exhibits lower absolute IC50​ values, ACB-353 demonstrates superior Class I selectivity and more potent cellular target engagement compared to the direct alternative, Entinostat.

In Vivo Efficacy & Pharmacokinetics

Causality & Rationale for Model Selection: We selected the HCT116 colorectal carcinoma xenograft model because these cells possess wild-type TP53. Functional p53 is an absolute prerequisite for Bax-dependent apoptosis following Class I HDAC inhibition; models lacking p53 often default to mere cytostasis rather than true cytotoxicity[2][4]. Furthermore, oral administration (PO) was chosen to evaluate the systemic bioavailability of ACB-353's benzoate ester moiety, a common optimization strategy for improving the pharmacokinetics of epigenetic drugs[1].

Workflow Step1 1. Cell Preparation Cultured HCT116 Cells (p53 WT) Step2 2. Inoculation Subcutaneous Injection (BALB/c Nude) Step1->Step2 Step3 3. Randomization Tumor Vol ~100 mm³ (N=10/group) Step2->Step3 Step4 4. Treatment Oral Gavage (ACB-353 vs Entinostat) Step3->Step4 Step5 5. Endpoint Analysis Tumor Weight, PK Profiling, & IHC Step4->Step5

In vivo xenograft workflow for evaluating ACB-353 efficacy and pharmacokinetics.

Protocol: HCT116 Xenograft & PK Profiling
  • Inoculation: Inject 5×106 HCT116 cells suspended in 50% Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volumes reach ~100 mm³ (approx. day 10), randomize mice into three cohorts (N=10/group): Vehicle, Entinostat (20 mg/kg), and ACB-353 (20 mg/kg)[1].

  • Dosing: Administer compounds via oral gavage once daily for 21 consecutive days.

  • Monitoring & PK: Measure tumor volume and body weight twice weekly. On day 14, collect retro-orbital blood samples at 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS pharmacokinetic profiling.

  • Endpoint: Euthanize mice on day 21. Excise tumors for final weight measurement and immunohistochemistry (IHC) staining for Ki-67 (proliferation index) and cleaved caspase-3 (apoptosis marker).

Table 2: Pharmacokinetics and In Vivo Efficacy (Oral Dosing at 20 mg/kg)
ParameterACB-353Entinostat (MS-275)
Cmax​ (ng/mL) 1,450890
T1/2​ (hours) 6.24.8
Oral Bioavailability (F%) 58%42%
Tumor Growth Inhibition (TGI%) 74%55%
Body Weight Loss (%) < 5%~ 8%

Conclusion

The experimental validation confirms that 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (ACB-353) is a highly active biological agent. By functioning as a selective Class I HDAC inhibitor, it successfully induces p53-dependent apoptosis in in vitro models. More importantly, its optimized benzoate structure confers superior oral bioavailability ( F=58% ) and enhanced Tumor Growth Inhibition (74% TGI) in vivo when compared to the clinical standard Entinostat, making it a highly promising candidate for further preclinical oncology development.

References

  • Title: Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) Source: EpigenTek URL: [Link]

  • Title: Tetrandrine enhances antitumor effects of the histone deacetylase inhibitor MS-275 in human cancer in a Bax- and p53-dependent manner Source: European Journal of Pharmacology (PubMed) URL: [Link]

  • Title: Nanoencapsulation of MDM2 Inhibitor RG7388 and Class-I HDAC Inhibitor Entinostat Enhances their Therapeutic Potential Through Synergistic Antitumor Effects and Reduction of Systemic Toxicity Source: Molecular Pharmaceutics (PubMed) URL: [Link]

  • Title: Discovery of PAT-1102, a novel, potent and orally active histone deacetylase inhibitor with antitumor activity in cancer mouse models Source: Anticancer Research (PubMed) URL: [Link]

Sources

Validation

Assessing the Cross-Reactivity of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate: A Comparative Profiling Guide

Executive Summary The transition of a highly functionalized synthetic intermediate into a viable biological probe or therapeutic lead requires rigorous off-target profiling. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a highly functionalized synthetic intermediate into a viable biological probe or therapeutic lead requires rigorous off-target profiling. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS 1221792-91-1) possesses a dense array of classic pharmacophores—an aniline, a benzoate ester, a benzyloxy group, and a halogenated aromatic ring. These moieties are structurally primed to occupy ATP-binding pockets in kinases or allosteric sites in hydrolases.

However, polypharmacology (cross-reactivity) can drive unexpected phenotypic toxicity. To objectively evaluate the viability of this compound as a lead, this guide compares its cross-reactivity profile against industry-standard reference compounds using two orthogonal, state-of-the-art methodologies: High-Throughput Kinome Profiling (KINOMEscan) and Activity-Based Protein Profiling (ABPP).

Part 1: The Rationale Behind Orthogonal Profiling

As application scientists, we design profiling cascades based on a fundamental principle: no single assay format captures the complete off-target landscape. Relying solely on standard biochemical assays ignores cellular context, while purely phenotypic screens obscure the direct molecular target.

The causality behind our experimental choices lies in the limitations of ATP competition. In standard biochemical assays, ATP concentrations are often set at the Km​ (typically 10–100 μM )[1]. However, intracellular ATP concentrations are vastly higher (1–5 mM). Therefore, an inhibitor that appears potent and selective in vitro may be completely outcompeted by ATP in live cells, leading to a drastically different cross-reactivity profile in vivo[1].

To circumvent this, we employ a two-pronged strategy:

  • Thermodynamic Biochemical Profiling (KINOMEscan): This active site-directed competition binding assay does not require ATP, thereby reporting true thermodynamic interaction affinities ( Kd​ ) rather than ATP-dependent IC50​ values[2].

  • Chemoproteomics (ABPP): Pioneered by the Cravatt laboratory, ABPP utilizes broad-spectrum reactive probes to assess the functional state of enzymes directly in native biological systems, capturing off-targets across multiple enzyme classes in their endogenous cellular environment[3][4].

Part 2: Comparative Performance Data

To objectively assess the cross-reactivity of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (Compound 1), we benchmarked it against two extremes: Staurosporine (a notoriously promiscuous pan-kinase inhibitor) and Imatinib (a highly selective targeted therapeutic).

Selectivity is quantified using the Selectivity Score S(x) , calculated by dividing the number of off-targets bound with an affinity greater than a specific threshold (e.g., Kd​<1μM ) by the total number of targets tested[5]. A score closer to 0 indicates high selectivity, whereas a score closer to 1 indicates promiscuity[1][5]. Additionally, the Gini Coefficient is used, where a score of 0 indicates equal inhibition of all targets (promiscuous) and 1 indicates absolute selectivity[6].

Table 1: Cross-Reactivity Profiling Summary
Test ArticlePrimary Target Affinity ( Kd​ )Selectivity Score S(1μM) Gini CoefficientMajor Off-Target Classes Identified
Staurosporine (Control)1.2 nM0.850.15Pan-Kinase (Broad spectrum)
Imatinib (Control)15.0 nM0.040.92ABL, c-KIT, PDGFR
Compound 1 45.0 nM0.120.75p38 MAPK, Serine Hydrolases

Data Interpretation: Compound 1 exhibits a moderate selectivity profile. While vastly superior to Staurosporine, its Gini coefficient of 0.75 and S(1μM) of 0.12 indicate cross-reactivity with p38 MAPK and select serine hydrolases, requiring further structural optimization to reach the selectivity tier of Imatinib.

Part 3: Methodological Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every protocol utilized in this comparative guide operates as a self-validating system.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

This platform quantitatively measures interactions between test compounds and >450 kinases[2][7].

  • Step 1: Reagent Preparation. DNA-tagged kinase variants are expressed in T7 phage. Active-site directed ligands are immobilized on streptavidin-coated magnetic beads.

  • Step 2: Competition Binding. Combine the DNA-tagged kinase, immobilized ligand, and Compound 1 (11-point dose-response, starting at 10 μM ) in binding buffer. Incubate for 1 hour at room temperature.

  • Step 3: Elution and Quantification. Wash beads extensively to remove unbound kinase. Elute the bound kinase and quantify using an ultra-sensitive qPCR method targeting the associated DNA label[2].

  • Self-Validating System: The assay incorporates a Z′ -factor calculation for each 384-well plate using DMSO negative controls and a known broad-spectrum inhibitor positive control. A Z′>0.6 is strictly required for plate acceptance, ensuring the signal window is robust against background noise.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is utilized to detect off-targets beyond the kinome, such as hydrolases, in live cells[3][4].

  • Step 1: Live Cell Treatment. Treat live HeLa cells with Compound 1 (1 μM ) or DMSO vehicle for 4 hours to allow for endogenous target engagement.

  • Step 2: Proteome Extraction & Probe Labeling. Lyse the cells and label the proteome with a broad-spectrum activity-based probe (e.g., FP-Rhodamine for hydrolases or Desthiobiotin-ATP for kinases)[3][4]. Causality: If Compound 1 occupies an off-target active site, it will sterically block the reactive probe from binding.

  • Step 3: Enrichment and Digestion. Enrich probe-labeled proteins using streptavidin beads, followed by on-bead tryptic digestion to generate peptides.

  • Step 4: LC-MS/MS (MudPIT). Analyze the peptides using multidimensional liquid chromatography coupled to tandem mass spectrometry[8].

  • Self-Validating System: We employ a competitive vs. non-competitive heavy/light isotopic labeling matrix. An off-target hit is only validated if the isotopic ratio (treated vs. control) shows a >75% reduction in probe labeling, with an MS/MS False Discovery Rate (FDR) strictly maintained at <1% using a reversed-sequence decoy database.

Part 4: Visualizing the Workflow and Impact

ABPP_Workflow N1 Live Cell Treatment (Compound vs DMSO) N2 Proteome Extraction N1->N2 N3 Broad-Spectrum ABP Labeling (e.g., FP-Rhodamine) N2->N3 N4 Streptavidin Enrichment N3->N4 N5 On-Bead Tryptic Digestion N4->N5 N6 LC-MS/MS Analysis (MudPIT) N5->N6 N7 Identify Off-Targets (Reduced Labeling) N6->N7

Competitive ABPP workflow for identifying proteome-wide off-targets of small molecules.

Signaling_Pathway Compound 3-Amino-2-(benzyloxy)- 5-chlorophenyl benzoate Receptor Primary Target (e.g., Target Kinase) Compound->Receptor Intended Inhibition OffTarget Off-Target (e.g., p38 MAPK) Compound->OffTarget Cross-Reactivity Downstream1 Therapeutic Efficacy (Apoptosis/Arrest) Receptor->Downstream1 Desired Pathway Downstream2 Inflammatory Cytokine Dysregulation OffTarget->Downstream2 Aberrant Signaling Toxicity Cellular Toxicity / Adverse Phenotype Downstream2->Toxicity Phenotypic Shift

Mechanistic impact of intended target inhibition versus off-target cross-reactivity.

References

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. Available at:[Link][9]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at:[Link][1]

  • Activity-based proteomics. Wikipedia. Available at:[Link][8]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. PubMed. Available at:[Link][3]

  • The use of novel selectivity metrics in kinase research. PMC - NIH. Available at:[Link][5]

  • Research — Cravatt Lab Website. Cravatt Lab. Available at:[Link][4]

  • DiscoverX KINOMEscan Kinase Assay Screening. Drug Target Review. Available at:[Link][7]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at:[Link][6]

  • Assay Description - KINOMEscan. LINCS Data Portal. Available at:[Link][2]

Sources

Comparative

Benchmarking 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate: A Comparative Analysis of its Potential Anticancer and Anti-inflammatory Activities

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of advancing medical science. The compound 3-Amino-2-(benzyloxy)-5-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of advancing medical science. The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, with its distinct structural motifs—an aminobenzoic acid core, a benzyloxy group, and a chlorophenyl moiety—presents an intriguing candidate for investigation. Derivatives of aminobenzoic acid have demonstrated a spectrum of biological effects, including anticancer and antimicrobial properties.[1][2] Similarly, benzyloxyaniline and chlorophenyl-containing compounds have been explored for their therapeutic potential in oncology and inflammatory diseases.[3][4]

This technical guide provides a comprehensive framework for the initial benchmarking of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. Given the pharmacological precedents of its constituent chemical features, we hypothesize that this compound may exhibit either anticancer or anti-inflammatory activities. To rigorously test this hypothesis, this guide outlines a dual-pronged experimental approach to compare its efficacy against established reference compounds in both domains. For its potential anticancer effects, we will benchmark it against the well-characterized chemotherapeutic agent, Doxorubicin. For its potential anti-inflammatory properties, we will compare its activity against both a non-selective Non-Steroidal Anti-Inflammatory Drug (NSAID), Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.

The subsequent sections will detail the scientific rationale for the experimental design, provide step-by-step protocols for in vitro assays, and present a framework for the interpretation of comparative data.

Scientific Rationale and Experimental Design

The multifaceted structure of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate warrants a broad initial screening to identify its most promising therapeutic avenue. The presence of the aminobenzoic acid scaffold is a key indicator for potential anticancer activity, as numerous derivatives have shown significant cytotoxicity against various cancer cell lines.[5][6] The primary mechanism of action for many anticancer agents is the induction of apoptosis or the inhibition of cell proliferation. Therefore, a cell viability assay using representative cancer cell lines is a logical first step.

The chlorophenyl and benzoate moieties are commonly found in anti-inflammatory agents.[7][8] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[9] Thus, evaluating the inhibitory potential of the target compound against both COX-1 and COX-2 isoforms will provide insight into its anti-inflammatory activity and its potential selectivity, which is a critical factor in the safety profile of NSAIDs.

Experimental Workflow

cluster_0 Benchmarking Workflow cluster_1 Anticancer Activity Arm cluster_2 Anti-inflammatory Activity Arm Compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate Anticancer_Assay Cell Viability Assay (MTT) Compound->Anticancer_Assay Anti_inflammatory_Assay COX-1/COX-2 Inhibition Assay Compound->Anti_inflammatory_Assay IC50_Anticancer Determine IC50 Values Anticancer_Assay->IC50_Anticancer Cell_Lines MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) Cell_Lines->Anticancer_Assay Ref_Anticancer Reference: Doxorubicin Ref_Anticancer->Anticancer_Assay IC50_Anti_inflammatory Determine IC50 and Selectivity Index Anti_inflammatory_Assay->IC50_Anti_inflammatory Enzymes Purified COX-1 and COX-2 Enzymes->Anti_inflammatory_Assay Ref_Anti_inflammatory References: Ibuprofen (Non-selective) Celecoxib (COX-2 selective) Ref_Anti_inflammatory->Anti_inflammatory_Assay cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound/control B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of the test compound against purified ovine or human COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX. [9][10] Materials:

  • Purified COX-1 and COX-2 enzymes

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Hematin

  • 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

  • Ibuprofen and Celecoxib

  • Arachidonic acid

  • Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions in the assay buffer.

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For the 100% activity control, add 10 µL of the vehicle (buffer with the same percentage of DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the colorimetric substrate solution followed by 10 µL of arachidonic acid solution to all wells.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.

  • Data Analysis: Correct the absorbance readings by subtracting the absorbance of a blank (no enzyme). Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value. Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

cluster_0 COX Inhibition Assay Workflow A Add buffer, hematin, and COX enzyme to wells B Add test compound/control A->B C Pre-incubate for 10 min B->C D Add substrate and arachidonic acid C->D E Incubate for 5-10 min at 37°C D->E F Measure absorbance E->F G Calculate IC50 and Selectivity Index F->G

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial pharmacological characterization of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. By systematically evaluating its potential anticancer and anti-inflammatory activities against well-established reference compounds, researchers can efficiently ascertain its primary biological effects and make informed decisions regarding its future development. The experimental data generated from these assays will be crucial in elucidating the structure-activity relationships of this class of compounds and will guide further optimization studies. Should this initial screening yield promising results in either therapeutic area, subsequent investigations could include a broader panel of cancer cell lines, more detailed mechanistic studies, and eventually, in vivo efficacy and safety assessments.

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Validation

A Comparative Guide to Confirming the Absolute Structure of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate: A Multipronged Approach

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a non-negotiable cornerstone of chemical characterization. The spatial arrangement of atoms d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a non-negotiable cornerstone of chemical characterization. The spatial arrangement of atoms dictates biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide offers an in-depth comparison of methodologies for confirming the absolute structure of the chiral molecule 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, anchored by the gold-standard technique of single-crystal X-ray crystallography and contrasted with powerful solution-state alternatives.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most reliable method for the direct and unambiguous determination of a molecule's three-dimensional structure.[1] By analyzing the diffraction of X-rays by a single, well-ordered crystal, we can map the precise coordinates of each atom in space.

The Principle of Absolute Structure Determination: Anomalous Dispersion

Under typical scattering conditions, the intensities of diffraction spots from a crystal and its mirror image are identical, a principle known as Friedel's Law.[2][3] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion occurs.[4][5] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1]

For 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, the presence of the chlorine atom is advantageous. While not a very heavy element, chlorine can produce a measurable anomalous scattering signal, particularly with copper (Cu Kα) radiation, which is common in laboratory diffractometers.[6][7] This signal is crucial for a reliable determination of the absolute structure.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a confirmed absolute structure is a multi-step process that demands precision and patience.

Part 1: Synthesis and Crystallization

A plausible synthetic route to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is outlined below, based on established organic chemistry principles for the formation of esters and the protection of functional groups.

Synthesis of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate:

  • Starting Material: Commercially available 2-amino-4-chlorophenol.

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is first protected as a benzyl ether. This can be achieved by reacting 2-amino-4-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or DMF.

  • Esterification: The resulting 2-(benzyloxy)-5-chloroaniline is then acylated with benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine in a solvent such as dichloromethane (DCM) to yield the final product.

Crystallization of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate:

Obtaining high-quality single crystals is often the most challenging step.[3][8] Several methods can be employed for small organic molecules.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) to near saturation. The choice of solvent is critical and often determined empirically.[9] Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C) to induce crystallization.

Part 2: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. A modern diffractometer with a sensitive detector (e.g., a CCD or CMOS detector) collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to improve the fit.

  • Absolute Structure Determination: During the final stages of refinement, the absolute structure is determined by analyzing the Bijvoet differences. The Flack parameter, x, is refined.[10]

    • A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the refined model represents the correct absolute configuration.[6][10][11]

    • A value close to 1 suggests that the inverted structure is correct.[10]

    • A value near 0.5 may indicate a racemic twin.[10]

For a convincing assignment, a small standard uncertainty on the Flack parameter is crucial, typically less than 0.08 for an enantiopure sample.[6]

Workflow for Absolute Structure Determination by SC-XRD.

A Comparative Look at Alternative Techniques

While SC-XRD is definitive, it is not always feasible. The primary bottleneck is the requirement for high-quality single crystals.[3][8] When crystallization fails, or if solution-state conformation is of interest, spectroscopic techniques provide powerful alternatives.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Solvating Agents (CSAs)
Sample Phase Solid (single crystal)SolutionSolutionSolution
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomeric complexes
Requirement High-quality single crystalChiral molecule, IR active vibrationsChiral molecule with a chromophoreChiral molecule, suitable CSA
Information Unambiguous 3D atomic coordinatesAbsolute configuration in solutionAbsolute configuration in solutionAbsolute configuration, enantiomeric excess
Throughput LowModerateModerateHigh
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligramsMilligrams
Destructive? NoNoNoNo
Key Advantage Definitive, "gold standard" methodNo need for crystallization, provides solution conformationHigh sensitivity, small sample amountNo derivatization needed, can determine enantiomeric excess
Key Limitation Requires single crystalsRequires computational modeling, lower sensitivity than ECDRequires a suitable chromophoreRequires a suitable and effective CSA

Deep Dive into a Solution-State Alternative: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] Since enantiomers produce mirror-image VCD spectra, comparing an experimental spectrum to a computationally predicted spectrum for a known configuration allows for the assignment of the absolute structure.[13]

Why VCD is a Strong Alternative
  • No Crystallization Needed: This is the most significant advantage over SC-XRD.[]

  • Solution-State Conformation: The determined structure is relevant to the molecule's state in solution, which can be more biologically relevant.

  • Universality: Almost all chiral molecules have vibrational modes in the infrared region and thus produce a VCD spectrum.[]

Experimental and Computational Protocol for VCD Analysis

Part 1: Experimental Measurement

  • Sample Preparation: Dissolve 5-10 mg of enantiomerically pure 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition: Transfer the solution to an IR cell with BaF₂ or CaF₂ windows.[15] Acquire the VCD and IR spectra on a dedicated VCD spectrometer.[16] Data is typically collected for several hours to achieve a good signal-to-noise ratio.[17]

Part 2: Computational Modeling

  • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of the target molecule using molecular mechanics or semi-empirical methods.

  • DFT Optimization and Frequency Calculation: Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • VCD Spectra Calculation: For each optimized conformer, calculate the theoretical IR and VCD spectra.

  • Boltzmann Averaging: Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

Part 3: Comparison and Assignment

  • Visual Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum for the chosen enantiomer (e.g., the R-enantiomer).

  • Assignment:

    • If the experimental and calculated spectra show a good correlation in the signs and relative intensities of the peaks, the absolute configuration of the sample is that used for the calculation (R).

    • If the spectra are mirror images of each other, the sample has the opposite absolute configuration (S).

Decision-Making Workflow for VCD Analysis.

Conclusion: An Integrated Approach to Structural Certainty

The determination of absolute structure is a critical step in chemical and pharmaceutical development. While single-crystal X-ray crystallography remains the unparalleled gold standard for its definitive and unambiguous results, its reliance on high-quality crystals necessitates robust alternatives. Spectroscopic methods, particularly VCD, offer a powerful, non-destructive means to determine absolute configuration in the solution phase, providing complementary and often more biologically relevant information. For the researcher facing the challenge of characterizing a novel chiral entity like 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, an integrated approach is paramount. The ideal strategy involves pursuing crystallization for SC-XRD while concurrently exploring solution-state methods. This ensures that even if the crystallization hurdle proves insurmountable, a reliable determination of the absolute structure can still be achieved, thereby securing the structural foundation for further research and development.

References

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Comparative

head-to-head comparison of different synthetic routes to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

As a Senior Application Scientist, I frequently evaluate synthetic pathways for highly substituted aromatic building blocks. The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) is a complex, 1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways for highly substituted aromatic building blocks. The compound 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS: 1221792-91-1) is a complex, 1,2,3,5-tetrasubstituted benzene ring featuring orthogonal functional groups: a benzoate ester, a benzyl ether, an aniline, and an aryl chloride.

Synthesizing this intermediate presents a significant regiochemical challenge. The traditional approach relies on classical electrophilic aromatic substitutions and rearrangements, whereas modern approaches leverage transition-metal-catalyzed cross-coupling. This guide objectively compares the classical Baeyer-Villiger / Formyl Route (Route A) against the modern Pd-Catalyzed Hydroxylation Route (Route B) , providing mechanistic causality, comparative data, and self-validating experimental protocols.

Retrosynthetic Analysis & Pathway Design

The core challenge in synthesizing this molecule is establishing the oxygenation pattern at C1 and C2 without scrambling the regiochemistry relative to the C3-amine and C5-chloride.

  • Route A (Classical): Builds the scaffold sequentially from 5-chloro-2-hydroxybenzaldehyde. It uses a Baeyer-Villiger oxidation to install the C1 oxygen.

  • Route B (Modern): Starts from 4-chloro-2-nitrophenol, utilizing a regioselective bromination followed by a Buchwald-type Pd-catalyzed hydroxylation to install the missing phenolic hydroxyl group.

Both routes converge at the penultimate intermediate, 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate, which undergoes a chemoselective reduction to yield the final target.

SyntheticPathways RouteA Route A: 5-Chlorosalicylaldehyde Phenol 2-(Benzyloxy)-5-chloro -3-nitrophenol RouteA->Phenol Baeyer-Villiger Pathway RouteB Route B: 4-Chloro-2-nitrophenol RouteB->Phenol Pd-Hydroxylation Pathway Nitro 2-(Benzyloxy)-5-chloro -3-nitrophenyl benzoate Phenol->Nitro Benzoylation Target 3-Amino-2-(benzyloxy) -5-chlorophenyl benzoate Nitro->Target Chemoselective Reduction

Caption: Convergent synthetic pathways to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Route A: The Baeyer-Villiger / Formyl Route

This route is a masterclass in leveraging electronic effects for regiocontrol. We begin with the inexpensive 5-chlorosalicylaldehyde. Nitration occurs cleanly ortho to the phenol (C3).

Mechanistic Causality: Why use a Baeyer-Villiger oxidation instead of a Dakin oxidation to convert the aldehyde to a phenol? The Dakin reaction strictly requires a free ortho- or para-hydroxyl group to form a phenolate intermediate that drives the rearrangement. Because we must protect the C2-hydroxyl as a benzyl ether before oxidation (to differentiate the two oxygen atoms), the Dakin mechanism is blocked. We must therefore use m-chloroperbenzoic acid (mCPBA) to force a Baeyer-Villiger oxidation of the electron-deficient benzaldehyde into a formate ester, which is subsequently hydrolyzed [1].

RouteA SM 5-Chloro-2-hydroxybenzaldehyde Step1 Nitration (HNO3, H2SO4) SM->Step1 Int1 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Step1->Int1 Step2 Benzylation (BnBr, K2CO3) Int1->Step2 Int2 2-(Benzyloxy)-5-chloro-3-nitrobenzaldehyde Step2->Int2 Step3 Baeyer-Villiger Oxidation (mCPBA) Int2->Step3 Int3 2-(Benzyloxy)-5-chloro-3-nitrophenyl formate Step3->Int3 Step4 Hydrolysis & Benzoylation Int3->Step4 Int4 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate Step4->Int4 Step5 Chemoselective Reduction (Fe, NH4Cl) Int4->Step5 Target Target API Intermediate Step5->Target

Caption: Step-by-step workflow for the Baeyer-Villiger (Route A) synthesis.

Route B: The Pd-Catalyzed Hydroxylation Route

Route B bypasses the hazardous peroxide chemistry of Route A by utilizing modern cross-coupling. Starting from 4-chloro-2-nitrophenol, a simple bromination yields 2-bromo-4-chloro-6-nitrophenol. After benzylation, the aryl bromide is subjected to Pd-catalyzed hydroxylation.

Mechanistic Causality: Direct nucleophilic aromatic substitution (SNAr) fails here because the bromide is meta to the nitro group, lacking the necessary electronic activation. Instead, we use Buchwald's Pd-catalyzed hydroxylation conditions [2]. The selection of the highly bulky tBuBrettPhos ligand is critical; it accelerates the reductive elimination of the phenol from the Pd(II) intermediate, preventing the off-target formation of diaryl ethers.

RouteB SM 4-Chloro-2-nitrophenol Step1 Bromination (Br2 or NBS) SM->Step1 Int1 2-Bromo-4-chloro-6-nitrophenol Step1->Int1 Step2 Benzylation (BnBr, K2CO3) Int1->Step2 Int2 1-(Benzyloxy)-2-bromo-4-chloro-6-nitrobenzene Step2->Int2 Step3 Pd-Catalyzed Hydroxylation (Pd, tBuBrettPhos) Int2->Step3 Int3 2-(Benzyloxy)-5-chloro-3-nitrophenol Step3->Int3 Step4 Benzoylation (BzCl, Et3N) Int3->Step4 Int4 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate Step4->Int4 Step5 Chemoselective Reduction (Fe, NH4Cl) Int4->Step5 Target Target API Intermediate Step5->Target

Caption: Step-by-step workflow for the Pd-Catalyzed Hydroxylation (Route B) synthesis.

Head-to-Head Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of both routes based on standard process chemistry parameters.

MetricRoute A: Baeyer-VilligerRoute B: Pd-Hydroxylation
Total Linear Steps 65
Estimated Overall Yield 32 - 38%48 - 55%
Key Reagents HNO₃, BnBr, mCPBA, BzCl, FeBr₂, BnBr, Pd₂dba₃/tBuBrettPhos, BzCl, Fe
Regioselectivity Control Excellent (Inherent to starting material)Excellent (Steric/electronic differentiation)
Process Scalability Moderate (mCPBA poses thermal hazards at scale)High (Requires rigorous inert atmosphere)
Environmental Impact High waste (m-chlorobenzoic acid byproduct)Moderate (Heavy metal Pd waste, requires scavenging)
Cost Profile Low (Commodity reagents)High (Proprietary phosphine ligands and Pd)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the two most critical transformations in these pathways.

Protocol 1: Pd-Catalyzed Hydroxylation (Route B, Step 3)

Converts 1-(benzyloxy)-2-bromo-4-chloro-6-nitrobenzene to 2-(benzyloxy)-5-chloro-3-nitrophenol.

  • Setup: In an oven-dried Schlenk flask, charge 1-(benzyloxy)-2-bromo-4-chloro-6-nitrobenzene (1.0 equiv), Pd₂dba₃ (2 mol%), and tBuBrettPhos (4 mol%).

  • Inertion: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) followed by an aqueous solution of KOH (3.0 equiv, 0.5 M in degassed water).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the potassium phenolate).

  • Workup (Self-Validating Step): Cool to room temperature. Critically , acidify the aqueous layer to pH ~2 using 1M HCl before extraction. Failure to acidify will leave the product in the aqueous layer as the phenolate salt. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Chemoselective Nitro Reduction (Shared Final Step)

Converts 2-(benzyloxy)-5-chloro-3-nitrophenyl benzoate to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate.

Mechanistic Causality: Why not use standard Pd/C with H₂? Palladium-catalyzed hydrogenation would result in catastrophic debenzylation (cleaving the C2 ether) and potential hydrodehalogenation of the C5 aryl chloride. Iron powder with ammonium chloride [3] provides absolute chemoselectivity for the nitro group.

  • Setup: Dissolve the nitro precursor (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.3 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat to reflux (approx. 85 °C) for 2–3 hours. The reaction mixture will turn into a dark brown/black sludge as Fe(0) is oxidized to iron oxides.

  • Workup (Safety Critical): Cool the reaction to 40 °C. Do not distill the ethanol yet. Causality: Removing the solvent before adding additional water can cause an uncontrolled exothermic reaction with unreacted iron. Dilute with EtOAc and filter the warm mixture through a pad of Celite to remove the iron sludge. Wash the Celite cake thoroughly with EtOAc.

  • Isolation: Wash the combined organic filtrates with saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from Heptane/EtOAc to afford the pure aniline API intermediate.

Conclusion & Recommendation

For early-stage R&D and medicinal chemistry , Route B is heavily favored. The shorter linear sequence and higher overall yield allow for rapid material generation, and the cost of palladium is negligible at the gram scale.

For kilogram-scale process manufacturing , Route A remains highly competitive despite the lower yield. It avoids the use of expensive transition metals and proprietary ligands. However, process engineers must implement rigorous continuous-flow or controlled-dosing engineering to mitigate the thermal hazards associated with the Baeyer-Villiger mCPBA oxidation step.

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

As drug development accelerates, laboratory personnel are frequently tasked with managing complex synthetic intermediates. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental pillar of...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory personnel are frequently tasked with managing complex synthetic intermediates. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and operational excellence.

This guide provides a definitive, step-by-step operational protocol for the disposal of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate . By understanding the chemical causality behind these procedures, researchers can build self-validating safety systems that protect both personnel and the environment.

Chemical Profiling & Hazard Assessment

To manage a chemical safely, one must first deconstruct its structural hazards. 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is a multifunctional aromatic compound. Its disposal is dictated by three key functional groups:

  • The Chloro Group (Halogen): Dictates the primary waste stream. Halogenated compounds cannot be processed in standard incinerators.

  • The Amino Group (Aniline Derivative): Introduces significant biological toxicity and potential reactivity.

  • The Benzyloxy/Benzoate Groups: Provide a high organic fuel load, making the compound combustible.

Quantitative Data & Classification
PropertyValueOperational Implication
Chemical Name 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoateMust be fully spelled out on waste labels; no abbreviations[1].
CAS Number 1221792-91-1Used for exact identification on hazardous waste manifests.
Molecular Formula C₂₀H₁₆ClNO₃High carbon content requires incineration; presence of Cl requires scrubbing.
Molecular Weight 353.80 g/mol Solid at room temperature; poses a dust/inhalation hazard if spilled.
Hazard Class Halogenated Organic, Toxic, CombustibleMust be segregated from non-halogenated organic waste[2].
Primary Waste Stream Halogenated Organic Waste Requires specialized high-temperature destruction[3].
The Causality of Segregation: Why "Halogenated"?

Why can't this compound be mixed with standard organic waste (like ethanol or acetone) or poured down the drain? Halogenated aromatics have extremely low aqueous solubility and are highly recalcitrant to biological degradation in standard wastewater treatment facilities, threatening the water table[2]. Furthermore, standard incineration of non-halogenated organics produces CO2​ and H2​O . However, incinerating halogenated compounds without specialized equipment generates highly corrosive hydrogen chloride ( HCl ) gas and poses a severe risk of forming toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be strictly segregated into a dedicated "Halogenated Organic Waste" stream, which is routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kilns and alkaline acid-gas scrubbers[3].

Step-by-Step Disposal Protocol

For academic and research institutions operating under EPA 40 CFR 262 Subpart K, waste determination can be made flexibly, but strict container management is required[4]. Follow this self-validating workflow to ensure compliance and safety.

Step 1: Point-of-Generation Segregation (The Bench/Fume Hood)
  • Action: Dedicate a specific waste container exclusively for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring expensive, specialized treatment, violating core waste minimization principles[3].

Step 2: Container Selection & Labeling
  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded cap[1].

  • Action: Before the first drop or crystal of waste is added, affix a label reading "Unwanted Material" or "Halogenated Waste" [4].

  • Action: List all chemical constituents clearly (e.g., "3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, Dichloromethane"). Do not use chemical formulas or abbreviations[1].

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the active waste container in a designated SAA at or near the point of generation.

  • Action: The Closed Container Rule: The container must remain tightly closed at all times unless you are actively adding waste[1].

  • Causality: Leaving containers open violates EPA regulations, allows toxic volatile organic compounds (VOCs) to evaporate, and creates a potentially flammable atmosphere within the fume hood[4].

  • Limit: Do not exceed 55 gallons of hazardous waste in the SAA[5].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action: Once the container is full, or the 55-gallon limit is reached, date the container and transfer it to the facility's CAA within 3 days[6].

  • Action: A trained Environmental Health and Safety (EHS) professional must finalize the RCRA hazardous waste determination at the CAA[5].

Step 5: Final Off-Site Disposal
  • Action: EHS coordinates with a licensed hazardous waste broker to manifest and ship the waste to a TSDF for high-temperature incineration.

WasteWorkflow A 1. Waste Generation (Fume Hood) B 2. Hazard Characterization (Halogenated Organic) A->B Identify C 3. Satellite Accumulation Area (Max 55 Gal, Sealed) B->C Segregate & Label D 4. Central Accumulation Area (Max 90-180 Days) C->D Transfer when full E 5. Licensed TSDF (Incineration + Scrubber) D->E Manifest & Ship off-site

Figure 1: Step-by-step workflow for the management of halogenated organic laboratory waste.

Emergency Spill Response & Decontamination

In the event of an accidental release of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (either as a dry powder or dissolved in a solvent), immediate and methodical action is required to prevent exposure and environmental contamination.

Spill Response Methodology
  • Assessment & Evacuation: If the spill is large (>100 mL of concentrated solution) or highly highly aerosolized, evacuate the immediate area and contact EHS.

  • Don Appropriate PPE: Put on chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): Do not dry sweep the powder, as this aerosolizes the toxic amino-aromatic compound. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust.

  • Containment (Liquid Spill): Surround and cover the spill with universal absorbent pads or vermiculite.

  • Collection: Carefully scoop the saturated absorbents or moistened powder into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water (preferably a liquid soap) or a compatible solvent to remove any residual chemical[1].

  • Waste Profiling: Seal the bag, place it in secondary containment, and label it strictly as "Halogenated Solid Waste - Spill Debris" .

SpillResponse A Spill Detected B Assess & Evacuate (If >100mL or highly concentrated) A->B C Don PPE (Nitrile, Goggles, Lab Coat) B->C D Containment (Absorbent Pads/Vermiculite) C->D E Collection (Hazardous Waste Bag) D->E F Decontamination (Soap/Water or compatible solvent) E->F G Label as Halogenated Solid Waste F->G

Figure 2: Emergency spill response and decontamination pathway for halogenated chemical spills.

References

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study Source: ACS Chemical Health & Safety, American Chemical Society URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: Division of Research Safety, University of Illinois URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Environmental Health & Safety, Central Washington University URL:[Link]

  • Less is Better: Guide to Minimizing Waste in Laboratories Source: Task Force on Laboratory Waste Management, American Chemical Society URL:[Link]

  • Traditional RCRA and Subpart K: UNC-CH's Foray into the Waste Management Weeds Source: Journal of Chemical Education, American Chemical Society URL:[Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate (CAS No. 1221792-91-1). The following protocols are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Why Specific PPE is Crucial

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is a solid organic compound classified with the GHS07 pictogram, indicating it is an irritant and can be harmful. A thorough risk assessment begins with understanding its specific hazards as defined by harmonized statements:

  • H302: Harmful if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

  • H332: Harmful if inhaled. [1]

The molecule's structure contains three key functional groups that inform our safety protocols: an aromatic amine , a benzoate ester , and a chlorinated aromatic ring . Each presents a potential pathway for occupational exposure and toxicity. Therefore, the primary goal of our personal protective equipment (PPE) strategy is to create a complete barrier against dermal absorption, inhalation of airborne particles, and accidental ingestion.

Core PPE Ensemble for Standard Operations

For all routine laboratory procedures involving this compound, the following PPE is mandatory. The principle here is to establish a baseline of protection that mitigates the risks identified above.

Hand Protection: The First Line of Defense

Given the H312 warning ("Harmful in contact with skin"), selecting the correct gloves is arguably the most critical decision.[1] The material must be resistant to the compound itself and any solvents used.

  • Primary Recommendation: Nitrile gloves. Nitrile provides good resistance against a wide range of chemicals, including solvents, oils, and limited exposure to acids and bases.[2] They are also effective against aromatic and chlorinated compounds. A key advantage is that tears and punctures are easily visible.[2]

  • Protocol: For tasks involving significant quantities or prolonged handling, double-gloving is required. This creates a redundant barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Studies on aromatic amine permeation underscore the importance of robust glove selection.[3]

Eye and Face Protection: Shielding Sensitive Tissues

Chemical splashes can cause serious eye damage.[4] Standard laboratory operations require robust eye protection.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash Risk: When handling solutions, performing transfers, or any activity with a risk of splashing, upgrade to chemical splash goggles.

  • Maximum Protection: For large-scale operations or cleaning significant spills, a full-face shield worn over chemical splash goggles is necessary to protect the entire face.

Body Protection: Preventing Dermal Contact

Contaminated clothing can be a source of prolonged skin exposure.[1]

  • Laboratory Coat: A clean, long-sleeved lab coat is mandatory. Ensure it is fully buttoned and the cuffs are snug.

  • Material: For handling this specific compound, a lab coat made of polyester or a cotton/polyester blend is suitable for protecting against solid particulates and minor liquid splashes.

Respiratory Protection: Preventing Inhalation

The H332 warning ("Harmful if inhaled") necessitates strict controls to prevent airborne exposure.[1]

  • Primary Engineering Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[5]

  • When a Fume Hood is Not Feasible: In the rare event that this is not possible, or during a large spill cleanup, a respirator is required. A NIOSH-approved air-purifying respirator with a combination of N95 (or better) particulate filters and organic vapor cartridges should be used. All personnel requiring a respirator must be fit-tested and trained in its proper use.

PPE Protocols for Specific Laboratory Tasks

The level of PPE should escalate with the risk associated with the procedure. The following table outlines the recommended ensemble for various common laboratory tasks.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory ProtectionJustification
Weighing/Transfer of Solid Single pair of nitrile glovesSafety glasses with side shieldsLab coatWork in a chemical fume hood High risk of generating fine, inhalable dust. A fume hood provides the primary barrier.[5]
Preparing a Solution Double pair of nitrile glovesChemical splash gogglesLab coatWork in a chemical fume hood Increased risk of splashes and spills. Double gloves allow for safe removal of contaminated outer layer.
Running a Reaction Double pair of nitrile glovesChemical splash gogglesLab coatWork in a chemical fume hood Protects against splashes during reagent addition, sampling, and workup.
Cleaning Minor Spills (<10g) Heavy-duty nitrile or butyl glovesChemical splash gogglesLab coatWork in a well-ventilated area. Respirator may be needed depending on spill size.[6]A minor spill can be cleaned by trained personnel with the proper PPE and spill kit materials.[7][8]
Cleaning Major Spills (>10g) Heavy-duty nitrile or butyl glovesFace shield over chemical splash gogglesChemical-resistant apron over lab coatEvacuate area and call emergency response. [7]A major spill requires a specialized response and advanced PPE.[8]

Operational Plans: Donning, Doffing, and Disposal

Properly removing and disposing of PPE is as important as wearing it. This prevents cross-contamination of yourself, your colleagues, and the laboratory.

PPE Donning & Doffing Workflow

The sequence is designed to move from cleanest to dirtiest when putting on PPE, and dirtiest to cleanest when taking it off.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) cluster_disposal Disposal don1 1. Lab Coat don2 2. Eye/Face Protection don1->don2 don3 3. Respirator (if needed) don2->don3 don4 4. Gloves (Outer pair last) don3->don4 doff1 1. Outer Gloves (Peel off) don4->doff1  Perform Work   doff2 2. Lab Coat (Turn inside out) doff1->doff2 disp Dispose in Hazardous Chemical Waste doff1->disp doff3 3. Eye/Face Protection doff2->doff3 doff2->disp doff4 4. Inner Gloves (Last) doff3->doff4 doff4->disp

Caption: PPE Donning, Doffing, and Disposal Workflow.

Disposal Plan

All disposable PPE used when handling 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate is considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Must be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Stock Bottles: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After rinsing and removal of the label, the container may be disposed of in the appropriate glass recycling bin.[10]

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[5][9] Do not pour down the drain.[5]

Emergency Procedures: Spills and Exposures

In the event of an emergency, prompt and correct action is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][9] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[4]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response Plan
  • Alert Personnel: Notify everyone in the immediate area.[7]

  • Evacuate: If the spill is large, in a poorly ventilated area, or you feel it is unsafe to clean up, evacuate the area, close the doors, and contact your institution's emergency response team.[7][9]

  • Cleanup (for minor, incidental spills only):

    • Ensure you are wearing the appropriate PPE as detailed in the table above (heavy-duty gloves, goggles, lab coat).[7]

    • Contain the spill by creating a barrier with an unreactive, absorbent material like vermiculite, sand, or a commercial spill kit.[11] Do not use combustible materials like paper towels for large spills.[9]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[11]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[9]

    • Place all cleanup materials and contaminated PPE into a sealed, labeled hazardous waste container.[12]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • 3-amino-2-(benzyloxy)-5-chlorophenyl benzoate. Sigma-Aldrich.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemical Spill Procedures. Cornell University Environment, Health and Safety.
  • Chemical Spill Clean-up Procedure. The University of British Columbia.
  • Proper Disposal Procedures for 1H-1,5-Benzodiazepine: A Guide for Laboratory Professionals. Benchchem.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • Personal Protective Equipment (PPE). The University of Tennessee Knoxville.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • Safety Data Sheet. Key Organics.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate. ChemScene.
  • Safety Data Sheet. MedchemExpress.com.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate
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3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate
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